Fmoc-D-Cys(Npys)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S2/c27-22(28)19(13-33-34-21-20(26(30)31)10-5-11-24-21)25-23(29)32-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,29)(H,27,28)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIHHIXLTDNIII-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Fmoc-L-Cys(Npys)-OH vs. Fmoc-D-Cys(Npys)-OH in Peptide Therapeutics
[1]
Executive Summary
This guide provides a technical analysis of the structural, mechanistic, and application-based differences between the L- and D-enantiomers of Fmoc-protected Cysteine activated with the 3-nitro-2-pyridinesulfenyl (Npys) group. While chemically identical in achiral environments, their divergence in biological stability and structural induction is critical for modern peptide drug design. This document focuses on the utility of the Npys moiety for regioselective disulfide bond formation and the strategic incorporation of D-Cys for proteolytic resistance.
Part 1: Structural & Chemical Fundamentals[1]
The core difference between these two reagents lies in their stereochemistry at the alpha-carbon.[1] However, both share the Npys protecting group, which serves a dual function: it protects the thiol during synthesis and activates it for subsequent disulfide formation without the need for oxidative reagents.
Comparative Chemical Profile[1][2][3]
| Feature | Fmoc-L-Cys(Npys)-OH | Fmoc-D-Cys(Npys)-OH |
| Stereochemistry | (2R)-configuration (Natural L-isomer) | (2S)-configuration (Unnatural D-isomer) |
| CAS Number | 159700-51-3 | Not widely cataloged; typically custom synthesized |
| Molecular Weight | 497.55 g/mol | 497.55 g/mol |
| Thiol Protection | 3-nitro-2-pyridinesulfenyl (Activated Disulfide) | 3-nitro-2-pyridinesulfenyl (Activated Disulfide) |
| Fmoc Group | Labile to Piperidine/DBU | Labile to Piperidine/DBU |
| TFA Stability | Stable (Survives resin cleavage) | Stable (Survives resin cleavage) |
| Primary Use | Native protein mimicry, standard folding | Retro-inverso peptides, serum stability, tight turns |
The Npys Moiety: Mechanism of Action
The Npys group is distinct from standard thiol protectors (like Trt or Acm) because it is an activated mixed disulfide .[1] It does not require oxidation (e.g., Iodine, DMSO, Air) to form a disulfide bond. Instead, it undergoes thiol-disulfide exchange .[1]
Mechanism:
-
The Npys group is electron-deficient due to the nitro group on the pyridine ring.[1]
-
A free thiol (from a Cys residue on a target peptide) acts as a nucleophile.[1]
-
The free thiol attacks the sulfur atom of the Cys(Npys).[1]
-
3-nitro-2-pyridinethiol is released as a leaving group.[1]
-
A new, unsymmetrical disulfide bond is formed.[1]
Figure 1: Mechanism of thiol-disulfide exchange driven by the Npys leaving group.[1]
Part 2: Stereochemical Implications (L vs. D)
While the chemistry of the Npys group remains constant, the choice between L- and D-Cys dictates the biological and structural fate of the peptide.
Proteolytic Stability (The D-Advantage)[1]
-
L-Cys(Npys): Resulting peptides are susceptible to endogenous proteases (e.g., serum proteases, lysosomal enzymes) which recognize natural L-amino acid backbones.[1]
-
D-Cys(Npys): Incorporation of D-Cys renders the peptide bond adjacent to the cysteine resistant to enzymatic hydrolysis.[1] This is a cornerstone of "peptide stapling" and retro-inverso strategies used to extend the half-life of peptide therapeutics in plasma.
Structural Conformation
Part 3: Experimental Workflows & Protocols
Critical Constraint: Piperidine Instability
Senior Scientist Note: The Npys group is not stable to piperidine, the standard reagent used to remove Fmoc groups. Piperidine will cause premature degradation of the disulfide.
-
Consequence: Fmoc-Cys(Npys)-OH (L or D) is almost exclusively introduced as the final N-terminal residue of a sequence.[1]
-
Workaround: If Npys is needed internally, one must use Boc chemistry or highly specialized non-nucleophilic bases (e.g., DBU with short exposure), though N-terminal placement is the industry standard.
Protocol: Synthesis of Heterodimeric Peptides
This protocol describes the synthesis of a heterodimer using Fmoc-L-Cys(Npys)-OH (Sequence A) and a standard cysteine peptide (Sequence B).[1]
Phase 1: Synthesis of Sequence A (The Npys-Donor)[1]
-
Chain Assembly: Synthesize the peptide using standard Fmoc SPPS on Rink Amide resin.[1]
-
Final Coupling: Couple Fmoc-L-Cys(Npys)-OH (or D-isomer) as the last amino acid.[1]
-
Conditions: 3 eq.[1][2] Amino Acid, 3 eq. DIC/Oxyma Pure in DMF for 60 mins.
-
Note: Do NOT remove the N-terminal Fmoc if you plan to purify before conjugation, as Npys is sensitive. However, if conjugating directly, remove Fmoc with 20% piperidine (very brief wash, <5 min) or rely on the Npys stability in TFA. Best Practice: Leave Fmoc on if purifying, or use Boc-Cys(Npys)-OH if N-terminal free amine is required immediately.[1]
-
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[1]5) for 2 hours.
-
Note: Avoid thiols (EDT, DTT) in the cleavage cocktail! They will prematurely reduce the Npys group.
-
-
Purification: HPLC (Acetonitrile/Water + 0.1% TFA). The Npys group is stable in acidic media.[3]
Phase 2: Conjugation (Disulfide Formation)[1]
-
Preparation: Dissolve the purified Sequence A (Cys-Npys) and Sequence B (Free Cys) in degassed buffer (Phosphate or Acetate, pH 4.5 – 6.5).[1]
-
Stoichiometry: 1:1 molar ratio usually suffices, or slight excess of the cheaper peptide.
-
-
Reaction: Monitor by HPLC. The reaction is usually complete within 30–60 minutes.
-
Observation: The solution may turn slightly yellow due to the release of 3-nitro-2-pyridinethiol.
-
-
Purification: Isolate the heterodimer via HPLC.
Figure 2: Workflow for regioselective disulfide formation using Npys chemistry.
Part 4: Applications in Drug Development[7]
Peptide Stapling & Cyclization
Using Fmoc-D-Cys(Npys)-OH allows for the creation of cyclic peptides with non-native turn structures.[1] By reacting the N-terminal D-Cys(Npys) with a C-terminal free Cysteine (L-isomer), researchers can form a "mixed chirality" disulfide bridge.[1] This often results in higher serum stability compared to the all-L isomer.[1]
Antibody-Drug Conjugates (ADCs)
The Npys group acts as a "handle" for site-specific conjugation.[1] An antibody engineered with a free cysteine can be reacted with a payload peptide bearing an N-terminal L-Cys(Npys).[1] This ensures that the drug attaches exactly at the cysteine site without forming homodimers of the drug payload.
Mirror-Image Phage Display
In the development of D-peptide therapeutics (which are immune to natural proteases), Fmoc-D-Cys(Npys)-OH is essential.[1] It allows the synthesis of D-peptides that can be chemically linked to scaffolds or other D-peptides to screen for binding against natural L-protein targets.[1]
References
-
Matsueda, R., & Walter, R. (1980).[1][4][5] 3-Nitro-2-pyridinesulfenyl (Npys) group.[1][2][5][6][7] A novel selective protecting group which can be activated for peptide bond formation.[1][8][5] International Journal of Peptide and Protein Research, 16(5), 392–401.[1][5] Link
-
Bernatowicz, M. S., et al. (1986).[1] Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation.[1] International Journal of Peptide and Protein Research.[1][5][9][10]
-
Albericio, F., et al. (1989).[1][9] Use of the Npys thiol protection in solid phase peptide synthesis.[3][5][11] Application to direct peptide-protein conjugation through cysteine residues.[1][3][8] International Journal of Peptide and Protein Research, 34(2), 124-128.[1] Link
-
Sigma-Aldrich. (n.d.).[1] Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Link
-
Tugyi, R., et al. (2005).[1] The effect of D-amino acid substitution on the stability and mechanism of action of antimicrobial peptides. Proceedings of the National Academy of Sciences. (Context on D-amino acid stability).
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A Technical Guide to the Strategic Role of the Npys Protecting Group in Peptide Synthesis
Abstract: In the intricate field of peptide synthesis, particularly for complex molecules containing multiple disulfide bonds, the choice of protecting groups is paramount to success.[1][2] This guide provides an in-depth analysis of the 3-nitro-2-pyridinesulfenyl (Npys) group, a specialized thiol protecting group. We will explore its unique chemical properties, which allow it to function not merely as a shield, but as a strategically activatable component for directed disulfide bond formation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic strategies to overcome challenges in producing complex peptide architectures.
Introduction: Beyond Simple Protection
The synthesis of peptides, especially those requiring specific disulfide connectivity, presents a significant chemical challenge.[3] The sulfhydryl group of cysteine is highly nucleophilic and prone to oxidation, necessitating robust protection throughout the iterative process of solid-phase peptide synthesis (SPPS).[4][5] While numerous thiol protecting groups exist, the Npys group occupies a unique niche. Introduced via 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), it offers a distinct advantage: it is not just a protecting group but also a latent activating group.[6][7] This dual nature is the cornerstone of its utility, enabling chemists to dictate the formation of specific disulfide bridges in multi-cysteine peptides—a critical requirement for synthesizing many biologically active peptides and proteins.[8]
The core value of the Npys group lies in its unique cleavage mechanism. Unlike groups removed by strong acids or cocktails, the Npys group is selectively cleaved by nucleophiles, particularly other thiols. This reaction, a thiol-disulfide exchange, simultaneously deprotects the Npys-cysteine and activates it for immediate, directed reaction with a free cysteine thiol, forming the desired disulfide bond.[9][10] This guide will dissect the chemistry, strategic applications, and practical protocols associated with this powerful tool.
The Chemistry of the Npys Group: A Dual-Functionality Tool
Mechanism of Protection
The Npys group is readily introduced onto the thiol side chain of cysteine by reaction with Npys-Cl, typically in a suitable organic solvent with a mild base to neutralize the HCl byproduct.[6] The causality behind this choice is efficiency and selectivity; the sulfenyl chloride is highly electrophilic and reacts rapidly with the soft nucleophile of the cysteine thiol.
Chemical Stability and Orthogonality
A protecting group's utility is defined by its stability under various reaction conditions. The Npys group exhibits excellent stability towards acids like trifluoroacetic acid (TFA) and even strong acids like hydrogen fluoride (HF) under "high" HF acidolysis conditions, making it compatible with standard Boc/Bzl SPPS strategies.[6][7][11] However, it shows lability towards the piperidine used for Fmoc group removal, rendering it generally unsuitable for conventional Fmoc-SPPS unless introduced strategically.[8][10][11][12]
This unique stability and cleavage profile makes Npys orthogonal to many other common cysteine protecting groups.
| Protecting Group | Cleavage Conditions | Primary Application | Orthogonal to Npys? |
| Npys | Thiols, Phosphines | Directed Disulfide Formation | - |
| Trityl (Trt) | Mild Acid (e.g., 1-5% TFA), I₂, Hg²⁺ | General use in Fmoc-SPPS | Yes |
| Acetamidomethyl (Acm) | I₂, Hg²⁺, Ag⁺ | Orthogonal protection, sequential disulfide formation | Yes |
| tert-Butyl (tBu) | Strong Acid (TFA, HF) | General use in Fmoc-SPPS | Yes |
| tert-Butylthio (StBu) | Reducing agents (Thiols, Phosphines) | Stable to acid/base | No (cleaved by similar reagents) |
| 4-Methoxytrityl (Mmt) | Very Mild Acid (e.g., 1-2% TFA in DCM) | On-resin cysteine modification | Yes |
Table 1. Comparison of Npys with common cysteine protecting groups used in peptide synthesis.[12][13]
Mechanism of Deprotection and Activation
The strategic power of Npys is most evident in its deprotection. The process is a thiol-disulfide exchange reaction. When an Npys-protected cysteine is exposed to a free thiol (e.g., another cysteine residue or a thiol reagent), the free thiol attacks the sulfur atom of the Npys-cysteine. This forms a new disulfide bond and releases the stable leaving group, 3-nitro-2-thiopyridone.[9]
This reaction is self-validating and can be monitored visually or spectrophotometrically. The released 3-nitro-2-thiopyridone is a distinct yellow chromophore, allowing for real-time tracking of the reaction progress. This provides an invaluable in-process control, ensuring the reaction has gone to completion before proceeding to the next step.
This mechanism is highly efficient and proceeds under mild, neutral conditions, preserving the integrity of other sensitive functional groups within the peptide.[6] It can also be triggered by tertiary phosphines like triphenylphosphine or tri-n-butylphosphine.[6][7]
Core Application: Directed Disulfide Bond Formation
The primary and most powerful application of the Npys group is in the regioselective synthesis of peptides with multiple, defined disulfide bridges.[3][8] Standard oxidative folding of a peptide with four or more cysteines often leads to a scrambled mixture of disulfide isomers, which are difficult to separate and characterize. The Npys strategy provides absolute control over connectivity.
Workflow for Sequential Disulfide Bridging
Consider a peptide with three cysteine residues (Cys¹, Cys², Cys³) intended to form a specific Cys¹-Cys³ disulfide bond, leaving Cys² available for other modifications or subsequent bridging. The strategy is as follows:
-
Synthesis: Synthesize the peptide using an orthogonal protection scheme, for example: Cys¹(Npys), Cys²(Acm), and Cys³(Trt). The Trt group is acid-labile, while the Acm and Npys groups are stable to the final TFA cleavage cocktail (provided thiol scavengers are omitted).[12]
-
First Deprotection: After synthesis and cleavage from the resin, the peptide is obtained with Cys¹(Npys), Cys²(Acm), and a free thiol at Cys³.
-
First Disulfide Formation: The peptide is dissolved in a suitable buffer at high dilution to favor intramolecular cyclization. The free thiol of Cys³ attacks the Npys-activated Cys¹, forming the Cys¹-Cys³ disulfide bond and releasing the chromophoric byproduct.
-
Second Deprotection: The remaining Cys²(Acm) can now be deprotected using iodine or a mercury(II) salt to yield a free thiol for conjugation or formation of a second disulfide bond.[13]
This level of control is indispensable for synthesizing complex peptide therapeutics like conotoxins or insulin analogs, where precise structure is directly linked to biological function.
Experimental Protocols & Practical Considerations
Protocol: Post-Synthetic Introduction of Npys
Due to its instability in the piperidine used in Fmoc-SPPS, a common and robust strategy is to introduce the Npys group post-synthetically onto a Trt-protected cysteine during cleavage.[12]
Objective: To generate a peptide with a selectively Npys-activated cysteine residue.
Methodology:
-
Peptide Synthesis: Synthesize the peptide on the solid support using standard Fmoc/tBu chemistry, incorporating the target cysteine as Fmoc-Cys(Trt)-OH.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). To this mixture, add 5 equivalents (relative to the Cys(Trt) residue) of 2,2'-dithiobis(5-nitropyridine) (DTNP).
-
Causality: The TFA cleaves the Trt group, exposing the free thiol. The DTNP then immediately reacts with this thiol in situ to form the Cys(Npys) mixed disulfide. TIS scavenges the released trityl cations, preventing side reactions with sensitive residues like Tryptophan.
-
-
Cleavage Procedure: Add the prepared cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Work-up: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, wash with ether, and dry under vacuum.
-
Verification: Confirm the successful introduction of the Npys group by mass spectrometry. The expected mass will be the peptide mass + 154.1 Da.
Protocol: Npys-Mediated Disulfide Bond Formation
Objective: To form a specific disulfide bond between an Npys-activated cysteine and a free thiol cysteine.
Methodology:
-
Peptide Dissolution: Dissolve the peptide containing both Cys(Npys) and Cys(SH) residues in a suitable aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 7-7.5) at a high dilution (typically 0.1-0.5 mg/mL).
-
Causality: High dilution is critical for intramolecular reactions as it minimizes the probability of intermolecular reactions, which would lead to dimerization and polymerization. The neutral pH facilitates the thiol-disulfide exchange.
-
-
Reaction Monitoring: Stir the solution at room temperature. The reaction progress can be monitored by the appearance of a yellow color. For quantitative analysis, the absorbance of the released 3-nitro-2-thiopyridone can be measured at ~386 nm.
-
Reaction Completion: The reaction is typically complete within 1-4 hours. Progress can be confirmed by reverse-phase HPLC, observing the consumption of the starting material and the appearance of a new, typically more retained, product peak.
-
Purification: Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA and purify the cyclized peptide by preparative HPLC.
Important Considerations
-
Tryptophan Side Reactions: Standard sulfenyl chlorides can react with the indole side chain of tryptophan.[14] While Npys-Cl is generally used for thiol protection, care must be taken during synthesis. Using a Boc protecting group on the tryptophan indole nitrogen can prevent such side reactions.[15]
-
Incompatibility with Fmoc-SPPS: As mentioned, direct use of Fmoc-Cys(Npys)-OH in standard Fmoc-SPPS is problematic due to its lability to piperidine.[10][12] The post-synthetic method or incorporation as the final N-terminal residue using a Boc-protected version (Boc-Cys(Npys)-OH) are the preferred workarounds.[12]
-
Thiol Scavengers: When cleaving a peptide where the Npys group must be retained, it is crucial to avoid thiol-based scavengers (e.g., ethanedithiol) in the TFA cocktail, as they will prematurely cleave the Npys group.
Conclusion
The 3-nitro-2-pyridinesulfenyl (Npys) group is a sophisticated tool in the arsenal of the modern peptide chemist. Its value extends far beyond that of a simple protecting group, offering a unique combination of stability, orthogonal cleavage, and inherent activation for thiol-disulfide exchange. This dual functionality provides an elegant and highly controllable method for the regioselective formation of disulfide bonds, a critical step in the synthesis of many complex and therapeutically relevant peptides. By understanding the underlying chemical principles and applying the robust protocols described herein, researchers can effectively harness the power of the Npys group to streamline the production of precisely structured peptide molecules, accelerating research and drug development efforts.
References
-
Matsueda, R., et al. (1981). 3-NITRO-2-PYRIDINESULFENYL GROUP FOR PROTECTION AND ACTIVATION OF THE THIOL FUNCTION OF CYSTEINE. Chemistry Letters, 10(7), 979-982. [Link]
-
Albericio, F., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide and Protein Research, 34(2), 124-128. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9596-9613. [Link]
-
Isidro-Llobet, A., et al. (2009). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Albericio, F., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. ResearchGate. [Link]
-
Zhang, H., et al. (2023). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 28(14), 5395. [Link]
-
The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Galande, A. K., & Mutlib, A. E. (2007). Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. Journal of the American Chemical Society, 129(37), 11348-11349. [Link]
-
Lindsey, M. R., et al. (2018). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Molecules, 23(11), 2901. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Sharma, A., & Kumar, V. (2019). The 3-nitro-2-pyridinesulfenyl group: Synthesis and applications to peptide chemistry. Journal of Peptide Science, 25(11), e3210. [Link]
-
Wijesinghe, S. N., et al. (2020). Scope and Limitations of Barbituric and Thiobarbituric Amino Acid Derivatives as Protecting Groups for Solid-Phase Peptide Synthesis: Towards a Green Protecting Group. ResearchGate. [Link]
-
Zubarev, R. A., et al. (1998). Spectrophotometric monitoring in continuous-flow Boc-based solid-phase peptide synthesis. Peptide Science, 46(3), 189-198. [Link]
-
Matsueda, R., et al. (1981). 3-NITRO-2-PYRIDINESULFENYL GROUP FOR PROTECTION AND ACTIVATION OF THE THIOL FUNCTION OF CYSTEINE. Chemistry Letters, 10(7), 979-982. [Link]
- Google Patents. (1994). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
-
Matsueda, R. (1992). The Development of Stable 3-Nitro-2-pyridinesulfenyl Reagents and Their Application to Peptide Chemistry. Yuki Gosei Kagaku Kyokaishi, 50(5), 387-397. [Link]
-
Ruiz-Gayo, M., et al. (1994). Use of Npys as a protecting/activating group for cysteine in Fmoc syntheses. International Journal of Peptide and Protein Research, 43(4), 363-366. [Link]
-
Garzinsky, F., et al. (2020). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation. Chemical Communications, 56(68), 9841-9844. [Link]
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Andreu, D., et al. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology, 35, 91-169. [Link]
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An In-depth Technical Guide to the Solubility of Fmoc-D-Cys(Npys)-OH in DMF and NMP for Solid-Phase Peptide Synthesis
Abstract: This guide provides a detailed examination of the solubility characteristics of Nα-Fmoc-S-(3-nitro-2-pyridylsulfenyl)-D-cysteine (Fmoc-D-Cys(Npys)-OH), a critical reagent in modern peptide chemistry, particularly for the synthesis of disulfide-bridged peptides. We will explore the physicochemical principles governing its dissolution in the two most common solvents for solid-phase peptide synthesis (SPPS), N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven protocols, troubleshooting advice, and a comparative analysis of these solvents to ensure successful and reproducible synthetic outcomes.
Introduction: The Critical Role of Fmoc-D-Cys(Npys)-OH in Peptide Synthesis
Fmoc-D-Cys(Npys)-OH is a specialized amino acid derivative indispensable for the directed formation of disulfide bonds in peptides. The 3-nitro-2-pyridylsulfenyl (Npys) group serves as a labile, thiol-protecting group that can be selectively cleaved under mild conditions to react with a free thiol, forming an asymmetric disulfide bridge. This level of control is paramount in the synthesis of complex peptides, cyclic peptides, and peptide-drug conjugates where precise connectivity is essential for biological activity.
However, the successful incorporation of this reagent into a growing peptide chain via SPPS is fundamentally dependent on its complete dissolution in the reaction solvent. Incomplete solubility leads to inaccurate concentration of the activated amino acid, resulting in poor coupling efficiency, deletion sequences, and challenging purification steps. This guide addresses this foundational challenge by providing a comprehensive analysis of its solubility in DMF and NMP.
Physicochemical Principles of Solubility
The solubility of Fmoc-D-Cys(Npys)-OH, a moderately large molecule with a molecular weight of 497.5 g/mol , is governed by the interplay between its structural features and the properties of the solvent.[1]
-
The Solute (Fmoc-D-Cys(Npys)-OH): This molecule possesses distinct domains:
-
Hydrophobic Moiety: The large, nonpolar fluorenylmethyloxycarbonyl (Fmoc) group is the primary driver of solubility in organic solvents.
-
Polar Groups: The free carboxylic acid (-COOH) and the nitro group (-NO2) on the Npys moiety contribute polarity.
-
Bulky Side Chain: The S-Npys group is sterically demanding, which can influence crystal lattice energy and the kinetics of dissolution.
-
-
The Solvents (DMF and NMP): Both are polar aprotic solvents, which are ideal for SPPS.[2][3] They effectively solvate the growing peptide chain and dissolve the necessary reagents.
-
N,N-Dimethylformamide (DMF): A powerful and widely used solvent in SPPS due to its excellent solvating properties for a vast range of amino acid derivatives and coupling reagents.[2] However, it can degrade over time to form dimethylamine, which can cause premature removal of the Fmoc group.[4]
-
N-Methyl-2-pyrrolidone (NMP): Often considered a superior solvent for SPPS, NMP is more polar than DMF and exhibits greater efficacy in solvating peptide resins and disrupting peptide aggregation.[4][5] Most common peptide reagents are highly soluble in NMP.[4]
-
The dissolution process requires the solvent molecules to overcome the intermolecular forces holding the Fmoc-D-Cys(Npys)-OH molecules together in their solid, crystalline state. The bulky and somewhat rigid structure of this derivative can sometimes lead to slower dissolution kinetics compared to smaller, simpler Fmoc-amino acids.
Quantitative Solubility and Comparative Analysis: DMF vs. NMP
While definitive, universal solubility values (in g/L or mol/L) are sparsely published and can vary with reagent purity, temperature, and solvent grade, practical solubility is best defined by the concentrations typically required for efficient SPPS. Standard protocols often call for amino acid concentrations in the range of 0.2 M to 0.5 M for coupling reactions.
In practice, both DMF and NMP are effective solvents for Fmoc-D-Cys(Npys)-OH, but with notable performance differences.
| Parameter | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Field-Proven Insight |
| Typical Working Concentration | 0.2 M - 0.4 M | 0.2 M - 0.5 M | NMP often allows for slightly higher, more reliable concentrations, especially with older reagent lots. |
| Dissolution Rate | Generally slower; may require sonication or extended vortexing. | Typically faster and more facile. | NMP's superior solvating power often results in a quicker, more complete dissolution.[4] |
| Solution Stability | Solutions are stable for short-term use. Long-term storage can be compromised by DMF degradation into basic impurities.[4] | Solutions generally exhibit good stability. However, some reports suggest Fmoc-amino acids may have greater decomposition over extended time in NMP compared to DMF.[4] | For automated synthesizers where solutions may sit for hours, fresh preparation is always the best practice in either solvent. |
| Performance with Difficult Couplings | Adequate, but may be less effective in preventing on-resin aggregation. | Often the solvent of choice for hydrophobic or sterically hindered couplings, as it better maintains peptide solubility.[5] | For sequences prone to aggregation, NMP is the preferred solvent to ensure reaction efficiency.[5] |
Expert Recommendation: While DMF is a viable solvent, NMP is generally recommended as the superior choice for dissolving and coupling Fmoc-D-Cys(Npys)-OH . Its enhanced solvating power provides a more robust and reliable system, minimizing the risk of incomplete dissolution which can jeopardize the entire synthesis.
Experimental Protocol for Optimal Dissolution
This protocol is designed as a self-validating system to ensure the preparation of a clear, particulate-free solution of Fmoc-D-Cys(Npys)-OH, ready for activation and coupling.
Materials:
-
Fmoc-D-Cys(Npys)-OH
-
High-purity, peptide-synthesis-grade NMP or DMF
-
Appropriate glass vial with a screw cap
-
Vortex mixer
-
Ultrasonic bath (sonicator)
Step-by-Step Methodology:
-
Weighing the Reagent: Accurately weigh the required amount of Fmoc-D-Cys(Npys)-OH directly into a clean, dry glass vial.
-
Causality: Performing the weighing in the dissolution vessel minimizes material loss during transfer.
-
-
Initial Solvent Addition: Add approximately 80% of the final required volume of NMP or DMF to the vial.
-
Causality: Adding the solvent in portions allows for more efficient initial wetting and suspension of the solid powder.
-
-
Mechanical Agitation: Immediately cap the vial and vortex vigorously for 1-2 minutes.
-
Causality: Vortexing provides the initial mechanical energy to break up clumps of powder and suspend the particles within the solvent, maximizing the surface area for dissolution.
-
-
Visual Inspection (Checkpoint 1): After vortexing, visually inspect the solution. It will likely appear as a cloudy, yellow suspension. This is normal.
-
Sonication: Place the vial in an ultrasonic bath at room temperature. Sonicate for 5-10 minutes. The vial may become slightly warm; this is acceptable.
-
Causality: Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, which is highly effective at breaking down stubborn crystal lattices and accelerating the dissolution of sparingly soluble compounds.
-
-
Visual Inspection (Checkpoint 2): Remove the vial from the sonicator and inspect it against a bright light source. The solution should be significantly clearer. If undissolved particles remain, repeat vortexing (1 min) and sonication (5 min).
-
Final Volume Adjustment: Once the solution is completely clear and free of particulates, add the final 20% of the solvent to reach the target concentration. Invert the vial gently several times to ensure homogeneity.
-
Final Validation: The final solution must be a perfectly clear, bright yellow solution. Any visible haze, cloudiness, or floating particles indicates incomplete dissolution. Do not proceed with a solution that has not passed this final validation step.
Troubleshooting Common Dissolution Issues
-
Issue: Solution remains cloudy after repeated sonication.
-
Possible Cause 1: Poor Solvent Quality. DMF, in particular, can absorb water or degrade.[4]
-
Solution: Use a fresh bottle of high-purity, peptide-synthesis-grade solvent.
-
Possible Cause 2: Reagent Quality. Older lots of the amino acid derivative may be more difficult to dissolve.
-
Solution: Increase sonication time. If this fails, prepare a more dilute solution. It is better to use a larger volume of a completely dissolved reagent than the correct volume of a partially dissolved one.
-
-
Issue: A gel-like substance forms.
-
Possible Cause: This is rare but may indicate a reaction with impurities in the solvent or an extremely high, supersaturated concentration.
-
Solution: Discard the solution and remake it with fresh solvent at a slightly lower concentration.
-
Workflow and Decision Logic for Dissolution
The following diagram outlines the logical workflow for preparing a validated solution of Fmoc-D-Cys(Npys)-OH.
Caption: Decision workflow for dissolving Fmoc-D-Cys(Npys)-OH.
Conclusion and Best Practices
The complete and verified dissolution of Fmoc-D-Cys(Npys)-OH is a non-negotiable prerequisite for its successful use in SPPS. While both DMF and NMP can serve as effective solvents, our experience and analysis indicate that NMP offers a more robust and reliable system for this specific derivative , particularly when dealing with high concentrations or challenging sequences.
Summary of Best Practices:
-
Prioritize NMP: Whenever possible, choose NMP as the solvent for Fmoc-D-Cys(Npys)-OH.
-
Use High-Purity Solvents: Always use fresh, peptide-synthesis-grade solvents to avoid impurities that can hinder dissolution or cause side reactions.
-
Employ Mechanical and Sonic Energy: Do not rely on simple swirling. A combination of vigorous vortexing and sonication is essential for efficient dissolution.
-
Visually Validate: Never use a solution that is not perfectly clear and free of particulates. The "eye test" is a critical, final checkpoint.
-
Prepare Fresh: Prepare solutions of Fmoc-D-Cys(Npys)-OH immediately before use to ensure maximum potency and avoid potential degradation.
By adhering to these principles and protocols, researchers can ensure the reliable and complete dissolution of Fmoc-D-Cys(Npys)-OH, paving the way for high-yield, high-purity synthesis of complex and biologically important peptides.
References
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]
-
Martin, V., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry, 23(9), 3297-3311. DOI: 10.1039/D1GC00527E. Available from: [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023, February 2). Biotage. Retrieved February 5, 2026, from [Link]
-
de la Torre, B. G., & Albericio, F. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 29(3), 748. Available from: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved February 5, 2026, from [Link]
-
Ollivier, N., et al. (2017). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl segments used for native chemical ligation. Organic & Biomolecular Chemistry, 15(4), 855-861. Supporting Information. Available from: [Link]
-
Albericio, F., et al. (1991). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide and Protein Research, 37(5), 402-413. DOI: 10.1111/j.1399-3011.1991.tb00946.x. Available from: [Link]
-
PubChem. (n.d.). Fmoc-Cys(npys)-OH. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
Sources
- 1. Fmoc-Cys(npys)-OH | C23H19N3O6S2 | CID 56776990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis [mdpi.com]
- 3. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
Methodological & Application
Protocol for coupling Fmoc-D-Cys(Npys)-OH in SPPS
Part 1: Executive Summary & Strategic Rationale
The Directive: This guide details the integration of Fmoc-D-Cys(Npys)-OH (Fmoc-D-Cys(3-nitro-2-pyridinesulfenyl)-OH) into SPPS workflows. This derivative is a high-value, high-risk tool designed for the regioselective formation of unsymmetrical disulfide bonds . Unlike standard Cys(Trt) or Cys(Acm) strategies, the Npys group acts simultaneously as a protecting group and an activating group, enabling disulfide formation via thiol-disulfide exchange without oxidative reagents.
The "Incompatibility Paradox": The core challenge with Fmoc-D-Cys(Npys)-OH is the instability of the Npys group to piperidine , the standard reagent for Fmoc removal.[1]
-
Causality: The Npys group is susceptible to nucleophilic attack and base-induced degradation. Repeated exposure to 20% piperidine (standard Fmoc deprotection) will degrade the Npys moiety, leading to side reactions and yield loss.
-
Strategic Implication: This reagent is strictly recommended for N-terminal positioning or for use in solution-phase fragment condensation . If internal incorporation is attempted, it requires highly specialized, non-standard deprotection protocols which are generally discouraged in favor of Boc-Cys(Npys)-OH strategies.
Why D-Cys? The inclusion of the D-enantiomer introduces conformational constraints (e.g., reverse turns) and enhances proteolytic stability. However, D-Cys is prone to racemization during coupling, necessitating precise control over activation conditions.
Part 2: Critical Mechanism & Chemistry
The Npys Activation Mechanism
The Npys group renders the cysteine sulfur electrophilic. Upon exposure to a free thiol (from a second peptide or protein), a specific thiol-disulfide exchange occurs.
-
Reaction:
-
Self-Validating Feature: The released byproduct, 3-nitro-2-thiopyridone, is distinctively yellow and has a strong UV absorbance (~330-340 nm), allowing for real-time monitoring of the reaction progress.
Racemization Control
Cysteine derivatives are uniquely sensitive to base-catalyzed racemization via enolization of the activated ester.
-
Risk: High pH (e.g., excess DIEA/NMM) promotes proton abstraction at the
-carbon. -
Solution: Use DIC/Oxyma Pure activation.[1] This condition maintains a near-neutral to slightly acidic pH during activation, significantly suppressing racemization compared to HATU/DIEA systems.
Part 3: Detailed Experimental Protocol
Phase A: Resin Preparation & Pre-Coupling
-
Resin Selection: Rink Amide or Wang Resin (depending on C-term requirement).[2]
-
Swelling: DCM (30 min) followed by DMF washes.
Phase B: Coupling Fmoc-D-Cys(Npys)-OH
Crucial Rule: This step should ideally be the final coupling of the SPPS sequence to avoid exposing the Npys group to subsequent piperidine treatments.
| Parameter | Specification | Rationale |
| Stoichiometry | 3.0 eq Amino Acid | Ensure complete coupling without excessive waste. |
| Activator | 3.0 eq DIC (Diisopropylcarbodiimide) | Neutral activator; minimizes racemization. |
| Additive | 3.0 eq Oxyma Pure | Superior to HOBt; suppresses racemization & enhances rate. |
| Base | NONE (Strictly avoided) | Tertiary amines (DIEA) promote racemization and Npys degradation. |
| Solvent | DMF (or DMF/DCM 1:1) | DCM improves solubility and reduces aggregation. |
| Time | 60 - 90 minutes | Standard coupling time; do not extend unnecessarily. |
Step-by-Step:
-
Dissolve Fmoc-D-Cys(Npys)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.
-
Add DIC (3 eq) to the mixture. Do not pre-activate for >2 minutes.
-
Immediately add the solution to the resin-bound peptide.
-
Agitate at Room Temperature for 60-90 minutes.
-
Wash: DMF (3x), DCM (3x).
-
QC Check: Perform a Kaiser Test (ninhydrin). It should be negative (colorless beads).
Phase C: Fmoc Deprotection (The Critical Decision)
-
Scenario 1: N-Terminal (Final AA)
-
If the D-Cys is the final residue, you may remove the Fmoc group carefully to expose the N-terminal amine, or leave it on if the N-terminus is to remain protected (though Npys requires free amine for some applications, usually Fmoc is removed).
-
Protocol: Treat with 20% Piperidine in DMF for 3 minutes x 2 .
-
Note: Short exposure is generally tolerated, but prolonged exposure degrades Npys. Wash immediately and thoroughly with DMF/DCM.
-
-
Scenario 2: Internal Position (Not Recommended)
-
If you must extend the chain, consider using 50% Morpholine in DMF (slower deprotection, milder base) or 5% DBU in DMF (very short times). Warning: Yield loss is expected.
-
Phase D: Cleavage & Isolation
The Npys group is stable to TFA .
-
Cocktail: TFA / TIS / Water (95:2.5:2.5). Avoid EDT (Ethanedithiol) as it will reduce the Npys group immediately.
-
Time: 2-3 hours at RT.
-
Precipitation: Cold Diethyl Ether.
-
Result: H-D-Cys(Npys)-Peptide (or Fmoc-D-Cys(Npys)-Peptide).
Phase E: Disulfide Bond Formation (Post-Cleavage)
-
Dissolve the purified Peptide A-Cys(Npys) in buffer (pH 4.5 - 6.5). Avoid pH > 7.5 to prevent hydrolysis.
-
Add Peptide B-SH (Free thiol) in stoichiometric amount (1:1).
-
Monitor: Solution turns yellow (release of thiopyridone).
-
Purification: HPLC.
Part 4: Visualization (Graphviz)
Figure 1: Workflow for the integration of Fmoc-D-Cys(Npys)-OH, highlighting the critical decision points regarding Fmoc removal and the mechanism of disulfide formation.
References
-
Albericio, F., et al. (2013). "Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Retrieved from [Link]
-
Ponsati, B., et al. (1990). "Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation." Tetrahedron. Retrieved from [Link]
-
Iris Biotech. (n.d.). Heterodisulfide Formation using Cys(Npys). Knowledge Base. Retrieved from [Link]
Sources
High-Efficiency Synthesis of Cyclic Peptides via Fmoc-D-Cys(Npys)-OH Directed Disulfide Bonding
[1]
Abstract
The synthesis of cyclic peptides, particularly those containing disulfide bridges, is a cornerstone of modern drug discovery due to their enhanced metabolic stability and high receptor affinity. Traditional oxidative cyclization (e.g., air oxidation, DMSO) often leads to random disulfide scrambling and homodimerization. This guide details a precision protocol using Fmoc-D-Cys(Npys)-OH (S-3-nitro-2-pyridinesulfenyl-D-cysteine).[1] The Npys group acts as an "activated disulfide," enabling the regioselective formation of unsymmetrical disulfide bonds via thiol-disulfide exchange. This method is orthogonal to standard protecting groups, functions rapidly under mild conditions, and significantly increases yield by preventing misfolding.
Scientific Background & Mechanism[1][3][4][5][6][7]
Why Fmoc-D-Cys(Npys)-OH?
-
Stereochemical Control: The inclusion of D-Cys (the dextrorotatory enantiomer) is frequently used in peptide drug design to induce specific turn conformations (e.g.,
-turns) that stabilize the cyclic structure and improve resistance to proteolytic degradation. -
The Npys Advantage: Unlike the Trityl (Trt) group, which requires removal to reveal a free thiol followed by oxidation, the Npys group leaves the cysteine sulfur activated. It reacts exclusively with a free thiol from a second cysteine residue to form a disulfide bond, releasing 3-nitro-2-pyridinethiol.[1]
-
Directed Cyclization: This chemistry prevents the formation of homodimers (monomer-monomer linkage) and forces the intramolecular cyclization (head-to-tail or side-chain-to-side-chain).[1]
Mechanism of Action: Thiol-Disulfide Exchange
The reaction proceeds via a nucleophilic attack of a free thiolate anion (
Figure 1: Mechanism of Npys-directed thiol-disulfide exchange.[1] The reaction is driven by the release of the stable thiopyridone leaving group.
Strategic Planning: Stability & Placement
Before beginning synthesis, one critical limitation of the Npys group must be addressed: Base Instability .
| Reagent | Stability of Npys Group | Implication |
| Piperidine (20%) | Unstable | The Npys group degrades upon prolonged exposure to piperidine, the standard reagent for Fmoc removal.[1][2] |
| TFA (95%) | Stable | The Npys group survives acid cleavage, allowing the activated peptide to be isolated and purified before cyclization. |
| DIPEA/NMM | Stable | Compatible with standard coupling bases.[1] |
Design Rule: To maximize yield, Fmoc-D-Cys(Npys)-OH should ideally be introduced as the N-terminal residue (or the final residue coupled).[1]
-
If it is the N-terminal residue, no further Fmoc deprotection steps are required (assuming the N-terminus is left Fmoc-protected or acetylated without base).[1]
-
If it must be internal, consider using Boc-Cys(Npys)-OH for the N-terminus of the fragment, or minimize piperidine exposure time (e.g., 2 x 3 min instead of 2 x 10 min).
Experimental Protocol
Phase 1: Solid Phase Peptide Synthesis (SPPS)[1][6][8][9]
Materials:
-
Resin: Rink Amide or Wang Resin (depending on C-terminal requirement).[1]
-
Amino Acids: Standard Fmoc-AA-OH; Fmoc-D-Cys(Npys)-OH ; Fmoc-Cys(Trt)-OH (for the partner cysteine).[1]
-
Coupling Reagents: DIC/Oxyma or HBTU/DIPEA.[1]
Workflow:
-
Elongation: Synthesize the peptide sequence from C-terminus to N-terminus using standard Fmoc chemistry.[1]
-
Partner Cysteine: Incorporate the second cysteine as Fmoc-Cys(Trt)-OH . The Trt group will be removed during TFA cleavage to reveal the free thiol needed for the reaction.
-
Npys Incorporation: Couple Fmoc-D-Cys(Npys)-OH as the final amino acid.[1]
-
Final Fmoc Removal (Optional): If the N-terminus requires a free amine, remove the Fmoc group with 20% piperidine in DMF (2 x 5 min). Proceed immediately to cleavage.[1] Do not store the resin in base.
Phase 2: Cleavage & Deprotection (CRITICAL)[1]
The cleavage cocktail must remove the Trt group (to free the thiol) but must NOT reduce the Npys group .
-
FORBIDDEN Reagents: DTT (Dithiothreitol), EDT (Ethanedithiol), Thioanisole (in large excess).[1] These will destroy the Npys group.
-
RECOMMENDED Cocktail: TFA / TIS / Water / Phenol.[1]
Protocol:
-
Prepare Cocktail: 90% TFA / 5% Water / 2.5% TIS (Triisopropylsilane) / 2.5% Phenol .
-
Add 10 mL cocktail per gram of resin.
-
Shake at room temperature for 2–3 hours.
-
Precipitate the peptide in cold diethyl ether. Centrifuge and wash 3x with ether.
-
Lyophilize the crude peptide.
-
Result: You now have a linear peptide containing one free thiol (-SH) and one activated Npys disulfide (-S-S-Npys).[1]
-
Phase 3: Cyclization (Thiol-Disulfide Exchange)[1]
This step forms the ring. The reaction is usually fast (< 1 hour) and visually monitorable.
Protocol:
-
Solvent: Degassed 0.1 M Acetate Buffer (pH 4.5 – 5.5) or dilute Acetic Acid (0.1% in water).[1]
-
Note: Acidic pH prevents random air oxidation of the free thiol while allowing the specific Npys reaction to proceed.
-
-
Concentration: Dissolve peptide at 0.5 – 1.0 mg/mL . (Dilution favors intramolecular cyclization over intermolecular dimerization).[1]
-
Reaction: Stir at room temperature.
-
Monitoring:
-
Visual: The solution will turn yellow as 3-nitro-2-pyridinethiol is released.[1]
-
HPLC: Monitor the disappearance of the linear peak and appearance of the cyclic product (usually elutes earlier due to constrained conformation).
-
Mass Spec: The mass shift is -154.1 Da (Loss of the Npys group [C5H3N2O2S] + gain of nothing? Wait.
-
Correction on Mass Calc:
-
Start: Peptide-S-S-Npys + Peptide-SH[1]
-
End: Peptide-S-S-Peptide + HS-Npys
-
Mass Change of the peptide: The linear precursor (if analyzed as the Npys species) loses the Npys group (-155 Da) and loses the H from the free thiol (-1 Da).
-
Simpler view: Calculate the mass of the expected cyclic peptide (Sequence - 2H). Check for that mass.
-
-
Phase 4: Purification
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Polymerization | Concentration too high.[1] | Dilute the cyclization reaction to < 0.5 mg/mL to favor intramolecular reaction. |
| Loss of Npys Group | Piperidine exposure or Thiol scavengers.[1] | Use N-terminal Cys(Npys).[1][3][4] Ensure cleavage cocktail contains NO EDT or DTT.[1] |
| Incomplete Cyclization | pH too low (thiol not nucleophilic).[1] | Adjust pH to 6.0–6.5 using Ammonium Acetate.[1] Do not exceed pH 7.5 to avoid disulfide scrambling.[1] |
| Scrambling (Isomers) | Presence of air/oxygen at high pH.[1] | Degas buffers with Nitrogen/Argon.[1] Keep pH < 6.[1]5. |
Process Visualization
Figure 2: Complete workflow for Npys-mediated cyclic peptide synthesis.
References
-
Albericio, F., et al. "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press, 2000. [1]
-
Sigma-Aldrich (Merck). "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides."[1] Technical Library.
-
Bachem. "Cysteine Protection in Peptide Synthesis."[1] Bachem Technical Notes.
-
Ponsati, B., et al. "Solid-phase synthesis of cyclic peptides using the Npys protecting group." Tetrahedron, 1990.
-
BenchChem. "Application Notes and Protocols for Fmoc-Cys(Npys)-OH in Peptide Synthesis." BenchChem Applications.
Regioselective Disulfide Bridge Formation with Fmoc-D-Cys(Npys)-OH
This Application Note and Protocol Guide is designed for researchers utilizing Fmoc-D-Cys(Npys)-OH for the construction of regioselective disulfide bridges.[1] This guide addresses the specific chemical constraints of the Npys (3-nitro-2-pyridinesulfenyl) group within the Fmoc Solid Phase Peptide Synthesis (SPPS) workflow, particularly its sensitivity to base and compatibility with cleavage cocktails.
Application Note & Technical Guide [1]
Executive Summary
The formation of correct disulfide bonds in peptides containing multiple cysteine residues is a significant challenge in synthetic chemistry.[2] Random oxidation often leads to misfolded isomers and low yields.[1] Fmoc-D-Cys(Npys)-OH provides a robust solution by introducing an "activated disulfide" that reacts selectively with free thiols via thiol-disulfide exchange .[1]
This reaction is chemoselective, rapid, and requires no external oxidizing agents (like iodine or air), preventing oxidative damage to sensitive residues (Met, Trp). However, the Npys group is base-labile , making it incompatible with standard Fmoc deprotection conditions (piperidine). Therefore, specific strategic planning is required to successfully incorporate this derivative into Fmoc SPPS.
Key Benefits[1][2]
-
Regioselectivity: Directs the formation of specific disulfide bonds (e.g., Cys1–Cys10) in the presence of other protected cysteines (e.g., Cys(Acm)).
-
D-Configuration Utility: Essential for the synthesis of retro-inverso peptides, D-peptide therapeutics, and mirror-image phage display libraries.[1]
-
Orthogonality: Compatible with acid-labile groups (Trt, tBu) and Acm protection.[1]
Mechanism of Action
The Npys group functions as a leaving group upon nucleophilic attack by a thiolate anion. This process is a Thiol-Disulfide Exchange .[1]
Chemical Equation:
The driving force is the formation of the stable disulfide bond and the release of 3-nitro-2-pyridinethiol (Npys-H).[1]
Reaction Pathway Diagram
Figure 1: Mechanism of Npys-mediated thiol-disulfide exchange.[1] The reaction is driven by the release of the Npys moiety.
Strategic Planning for SPPS
The successful use of Fmoc-D-Cys(Npys)-OH hinges on one critical rule: The Npys group cannot survive repetitive piperidine treatments. [1]
The "N-Terminal Cap" Rule
Because piperidine (used to remove Fmoc) degrades the Npys group, Fmoc-D-Cys(Npys)-OH must be introduced as the final amino acid in the sequence, or introduced post-synthetically.[1]
| Strategy | Feasibility | Notes |
| Internal Residue | High Risk | Piperidine will degrade Npys during subsequent elongation.[1] Avoid. |
| N-Terminal Residue | Recommended | Couple as the last residue.[1] Do not deprotect the final Fmoc if using standard piperidine. |
| Solution Ligation | Excellent | Synthesize Peptide-Cys(Npys) and react with Peptide-SH in solution. |
Fmoc vs. Boc Derivatives
While the user specified Fmoc -D-Cys(Npys)-OH, it is technically advantageous to use Boc -D-Cys(Npys)-OH for the N-terminus in Fmoc SPPS.[1]
-
Boc-D-Cys(Npys)-OH: The Boc group is removed during TFA cleavage, yielding a free N-terminus H-D-Cys(Npys)-... immediately.[1]
-
Fmoc-D-Cys(Npys)-OH: The Fmoc group remains after TFA cleavage.[1] This is useful if you want to purify the "Fmoc-ON" peptide before ligation, or if the Fmoc group serves as a specific tag. Note: You cannot remove this Fmoc with piperidine until the Npys group has been reacted/removed.
Experimental Protocols
Protocol A: SPPS Incorporation of Fmoc-D-Cys(Npys)-OH
Objective: Synthesize a peptide with an N-terminal Npys-protected D-Cysteine.[1]
Reagents:
-
Resin: Rink Amide or Wang (depending on C-terminal requirement).[1]
-
Coupling Agents: DIC/Oxyma or HBTU/DIEA.[1]
-
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5) .
-
WARNING:Do NOT use EDT (Ethanedithiol) or Thioanisole. These are thiols/sulfides and will prematurely reduce or react with the Npys group.
-
Step-by-Step Procedure:
-
Chain Assembly: Synthesize the peptide sequence (e.g., residues 2–10) using standard Fmoc/tBu protocols.
-
Final Deprotection: Remove the Fmoc group from the penultimate amino acid using 20% piperidine in DMF.[3] Wash resin thoroughly (5x DMF, 5x DCM).[1]
-
Coupling Cys(Npys):
-
NO Final Fmoc Removal: STOP HERE. Do not treat with piperidine.
-
Cleavage:
-
Treat resin with TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2–3 hours.[1]
-
Rationale: TIS acts as a scavenger for tBu cations without reducing the Npys disulfide.
-
-
Work-up: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
-
Result: You now have Fmoc-D-Cys(Npys)-Peptide (with side chains deprotected).[1]
-
Protocol B: Regioselective Disulfide Formation (Ligation)
Objective: Form a disulfide bond between the Fmoc-D-Cys(Npys)-Peptide and a second peptide containing a free thiol (Cys-SH).[1]
Reagents:
-
Buffer: 0.1 M Ammonium Acetate or Phosphate Buffer (pH 5.0 – 6.5).
-
Note: Lower pH (4.5–5.[1]0) slows the reaction but increases specificity. pH >7.5 increases the risk of disulfide scrambling.
Step-by-Step Procedure:
-
Dissolution: Dissolve the Acceptor Peptide (containing free thiol) in the buffer at 1–5 mM concentration.
-
Addition: Add the Donor Peptide (Fmoc-D-Cys(Npys)-...) to the solution.[1] A 1:1 molar ratio is ideal, but a slight excess (1.1 eq) of the Npys peptide ensures completion.
-
Reaction:
-
Stir at room temperature.
-
Visual Cue: The solution may turn slightly yellow due to the release of 3-nitro-2-pyridinethiol.[1]
-
-
Monitoring: Monitor by HPLC. The Npys-peptide peak will disappear, and the disulfide product peak will appear.
-
Timeframe: Reaction is typically complete within 15–60 minutes.[1]
-
-
Purification: Purify the conjugated peptide directly via preparative HPLC.
Protocol C: Post-Ligation Fmoc Removal
Objective: Remove the N-terminal Fmoc group after the disulfide bond has formed.
Context: Once the Npys group is converted to a disulfide (Cys-S-S-Cys), the molecule is no longer as base-sensitive as the Npys starting material.[1]
-
Isolate the disulfide-linked peptide (from Protocol B).
-
Deprotection: Treat with 20% piperidine in DMF (solution phase) for 5–10 minutes.
-
Caution: Disulfide bonds are generally stable to piperidine for short durations, but prolonged exposure can cause scrambling (disulfide exchange between identical molecules).[1]
-
-
Quench: Acidify immediately with dilute acetic acid or TFA.
-
Final Purification: HPLC or dialysis.
Workflow Visualization
Figure 2: Complete workflow for utilizing Fmoc-D-Cys(Npys)-OH in peptide synthesis. Note the specific cleavage cocktail and timing of Fmoc removal.[3]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Loss of Npys Group | Exposure to base (piperidine) or reducing agents.[1] | Ensure Cys(Npys) is the last coupling.[1] Use TIS instead of EDT in cleavage cocktail. |
| Low Yield of Disulfide | pH too low or steric hindrance.[1] | Adjust pH to 6.[1][2]5. Add chaotropic agents (Guanidine HCl) if peptides are aggregated.[1] |
| Scrambling | pH > 7.5 or presence of free thiols.[1] | Keep pH < 7.[1][2][5]0. Ensure the reaction is stoichiometric (1:1). |
| Fmoc Removal Fails | Aggregation after ligation. | Use DBU (1-2%) in DMF for shorter durations or perform deprotection on column.[1] |
References
-
Albericio, F., et al. (1989).[1] "Use of the Npys thiol protection in solid phase peptide synthesis." International Journal of Peptide and Protein Research.
-
Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides."[1] Technical Library.
-
Bachem. "Cysteine Derivatives in Peptide Synthesis."[1] Bachem Technical Guides.
-
Ponsati, B., et al. (1990).[1] "Solid-phase approaches to regiospecific double disulfide formation." Tetrahedron.
-
PubChem. "Fmoc-Cys(npys)-OH Compound Summary."[1] National Library of Medicine.[1] [1]
Sources
Strategic N-Terminal Incorporation of Fmoc-D-Cys(Npys)-OH for Regioselective Disulfide Bond Formation
An Application Guide for Researchers and Drug Development Professionals
Executive Summary
Fmoc-D-Cys(Npys)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-S-(3-nitro-2-pyridinesulfenyl)-D-cysteine, is a specialized amino acid derivative indispensable for the synthesis of complex peptides and proteins. Its utility lies in the unique properties of the 3-nitro-2-pyridinesulfenyl (Npys) group, which serves as a temporary protecting group for the cysteine thiol. The Npys group "activates" the sulfur atom, rendering it highly susceptible to nucleophilic attack by a free thiol, thereby enabling the precise, regioselective formation of disulfide bonds—a critical structural motif for the biological activity of many therapeutic peptides.
However, the direct incorporation of Fmoc-D-Cys(Npys)-OH into a peptide sequence using standard automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge. The Npys group is inherently unstable under the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF), leading to premature deprotection and potential side reactions.[1][2][3] Consequently, the most robust and widely adopted strategy is to incorporate Fmoc-D-Cys(Npys)-OH as the final residue at the N-terminus of the peptide chain. This circumvents the need for any subsequent piperidine treatment, thus preserving the integrity of the vital Npys-activated thiol.
This document provides a comprehensive guide to the principles, strategic considerations, and detailed protocols for the successful N-terminal incorporation of Fmoc-D-Cys(Npys)-OH. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of cyclic peptides, peptide-protein conjugates, and other disulfide-constrained molecules.
The Chemistry of the Npys Protecting Group
The efficacy of Fmoc-D-Cys(Npys)-OH hinges on the chemical behavior of the Npys group. Understanding its dual function as both a protecting and activating moiety is key to its successful application.
-
Thiol Protection: The Npys group effectively masks the nucleophilic thiol of the cysteine side chain, preventing unwanted side reactions such as oxidation or alkylation during peptide synthesis.
-
Thiol Activation for Disulfide Exchange: The electron-withdrawing nature of the nitropyridyl ring makes the sulfur atom of the Npys group highly electrophilic. When a free thiol from another cysteine residue attacks this activated disulfide bond, a thiol-disulfide interchange reaction occurs. This reaction is highly efficient and results in the formation of a new, stable disulfide bond with the concomitant release of 3-nitro-2-thiopyridone, a yellow chromophore that can sometimes be used for spectrophotometric monitoring of the reaction.
The primary lability of the Npys group is its susceptibility to bases like piperidine, which restricts its use within internal positions in a standard Fmoc-SPPS workflow.[1][2][3] It is, however, stable to the acidic conditions of final peptide cleavage from the resin (e.g., using Trifluoroacetic acid - TFA).[2][4]
Table 1: Physicochemical Properties of Fmoc-D-Cys(Npys)-OH
| Property | Value |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid[5] |
| Molecular Formula | C₂₃H₁₉N₃O₆S₂[5] |
| Molecular Weight | 497.5 g/mol [5] |
| Appearance | Pale yellow solid |
| Solubility | Soluble in DMF, NMP, DMSO |
Strategic Workflow for Disulfide Bond Formation
The core strategy involves building the linear peptide sequence on a solid support, incorporating any internal cysteine residues with an orthogonal protecting group (e.g., Trt, Acm, tBu), and coupling Fmoc-D-Cys(Npys)-OH at the final, N-terminal step. An on-resin cyclization is then performed before the final cleavage.
Figure 1: Workflow for N-terminal incorporation and on-resin cyclization.
Detailed Experimental Protocols
These protocols are designed for manual synthesis but can be adapted for automated synthesizers. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: N-Terminal Coupling of Fmoc-D-Cys(Npys)-OH
This protocol assumes the peptide has been fully synthesized on a solid-phase resin (e.g., Rink Amide resin, 0.1 mmol scale) and the final N-terminal Fmoc group has just been removed.
Materials:
-
Peptidyl-resin with free N-terminal amine
-
Fmoc-D-Cys(Npys)-OH (2.5 to 4 equivalents)
-
HBTU/HATU (0.95 eq. relative to amino acid)
-
HOBt/Oxyma (1 eq. relative to amino acid)
-
N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to amino acid)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptidyl-resin is fully removed using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Cys(Npys)-OH and HOBt/Oxyma in a minimal amount of DMF. Add HBTU/HATU and swirl to dissolve. Finally, add the DIPEA. The solution should turn yellow. Allow the activation to proceed for 1-2 minutes.
-
Causality Note: Pre-activation of the carboxylic acid to an active ester is crucial for efficient amide bond formation. HBTU/HATU are highly effective coupling reagents that minimize racemization.[6] DIPEA acts as a non-nucleophilic base to facilitate the reaction.
-
-
Coupling Reaction: Add the activated amino acid solution to the washed peptidyl-resin. Agitate the mixture using a shaker or nitrogen bubbling at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates a complete coupling. If the test is positive (blue beads), extend the coupling time or consider a second coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (5x) to remove any unreacted reagents.
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for on-resin disulfide bond formation.
Protocol 2: On-Resin Regioselective Disulfide Bond Formation
This protocol describes the formation of a disulfide bridge between the newly incorporated N-terminal Cys(Npys) and an internal Cys residue protected with a Trt group.
Figure 2: Mechanism of Npys-mediated disulfide bond formation.
Materials:
-
Peptidyl-resin from Protocol 1
-
TFA/Triisopropylsilane (TIS)/DCM solution (e.g., 1:1:98 v/v/v) for Trt removal
-
DMF or NMP
-
DIPEA
Procedure:
-
Swell the Resin: Swell the peptidyl-resin in DCM for 20 minutes.
-
Selective Trt Deprotection: Treat the resin with the 1% TFA solution in DCM. Agitate for 2 minutes and repeat this step 5-10 times until the yellow color of the triphenylmethyl cation is no longer observed in the effluent.
-
Causality Note: The Trityl (Trt) group is highly acid-labile and can be removed with very dilute TFA without cleaving the peptide from most acid-stable resins (like Rink Amide) or removing other side-chain protecting groups (like tBu).[7] TIS is a scavenger to prevent re-attachment of the Trt cation to other residues like Tryptophan.
-
-
Neutralization and Washing: Wash the resin thoroughly with DCM (5x) to remove acid. Then, wash with 10% DIPEA in DMF (2x) to neutralize the protonated thiol, followed by extensive washing with DMF (5x).
-
Intramolecular Cyclization: Swell the resin in DMF. The intramolecular thiol-disulfide exchange will proceed spontaneously. Agitate the resin suspension at room temperature. The reaction can be monitored by observing the release of the yellow 3-nitro-2-thiopyridone into the solvent. The reaction is typically complete within 4-12 hours.
-
Final Wash: Once the reaction is complete (the solvent no longer turns yellow), wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.
Protocol 3: Final Cleavage and Deprotection
Materials:
-
Cyclized peptidyl-resin
-
Cleavage Cocktail: TFA / TIS / Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge to pellet the peptide.
-
Decant the ether, wash the pellet with more cold ether, and re-centrifuge. Repeat 2-3 times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Alternative Strategy: Post-Synthetic Npys Activation
In some cases, it may be desirable to introduce the Npys group after the entire peptide has been synthesized and cleaved from the resin. This is useful if the N-terminal residue is not cysteine.
Protocol 4: Solution-Phase Npys Activation of a Peptide
This protocol assumes you have a purified, fully deprotected peptide containing at least one free cysteine thiol.
Materials:
-
Purified peptide with free thiol(s)
-
2,2'-Dithiobis(5-nitropyridine) (DTNP) or Npys-Cl
-
Aqueous buffer (e.g., 0.1 M Tris, pH 7.5)
-
Organic co-solvent if needed (e.g., Acetonitrile)
Procedure:
-
Dissolve the purified peptide in the aqueous buffer.
-
In a separate vial, dissolve a 3-5 fold molar excess of DTNP in a minimal amount of an organic solvent like acetonitrile or DMF.
-
Add the DTNP solution dropwise to the stirring peptide solution.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
The reaction progress can be monitored by HPLC-MS.
-
Once the reaction is complete, the Npys-activated peptide can be purified by preparative HPLC. This activated peptide can then be used for conjugation or cyclization reactions.
Applications and Conclusion
The N-terminal incorporation of Fmoc-D-Cys(Npys)-OH is a cornerstone technique for advanced peptide chemistry. Its application is critical in:
-
Pharmaceutical Drug Development: Synthesizing cyclic peptides with enhanced stability and constrained conformations for improved receptor binding and reduced enzymatic degradation.[6]
-
Bioconjugation: Creating well-defined peptide-protein or peptide-drug conjugates by reacting the Npys-activated peptide with a thiol-containing molecule.[1][2]
-
Fundamental Research: Constructing complex peptides with multiple, precisely defined disulfide bridges to study protein folding and structure-function relationships.[7][8]
By understanding the chemical principles of the Npys group and employing the strategic protocols outlined in this guide, researchers can reliably and efficiently synthesize complex, disulfide-containing peptides to advance scientific discovery and therapeutic development.
References
- Barlos, K., & Gatos, D. (2012). Convergent Solid-Phase Peptide Synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 283-306). Oxford University Press.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Cys(Npys)-OH in Peptide Synthesis. BenchChem.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. MilliporeSigma.
- Matsueda, R., & Walter, R. (1980). 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. International Journal of Peptide and Protein Research, 16(5), 392-401.
- Advent Chembio. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Advent Chembio Pvt. Ltd.
- Boc Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. Boc Sciences.
- Melnyk, O., et al. (2014). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl segments used for native chemical ligation.
- AAPPTec. Planning a Peptide Synthesis. AAPPTec.
- Boc Sciences.
- Albericio, F., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide and Protein Research, 34(2), 124-128.
- PubMed. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues.
- Albericio, F., & Andreu, D. (2015). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Digital CSIC.
- Kent, S. B., et al. (2019). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 116(46), 22999-23004.
- Biju, A. T., et al. (2022). Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Brønsted Acid-Activated N-Chlorosuccinimide. JACS Au, 2(2), 443-451.
- Inui, T. (2018). [Development of Synthetic Methodology for Mid-size Peptide Based on Disulfide Bond Formation]. Yakugaku Zasshi, 138(10), 1221-1227.
- Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214.
- PubChem. Fmoc-Cys(npys)-OH.
- BLD Pharm. 167015-11-4|Fmoc-D-Cys(Trt)-OH. BLD Pharm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc-Cys(npys)-OH | C23H19N3O6S2 | CID 56776990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. creative-peptides.com [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
Application Note: Optimized Cleavage of Fmoc-D-Cys(Npys)-OH from Wang Resin
This Application Note is structured to guide researchers through the nuanced process of cleaving Fmoc-D-Cys(Npys)-OH (and its peptide derivatives) from Wang resin. It addresses the specific chemical conflict between the high acidity required for Wang linker cleavage and the redox sensitivity of the Npys group.
Executive Summary
The cleavage of peptides containing 3-nitro-2-pyridinesulfenyl (Npys) protected cysteine from Wang resin presents a specific chemical paradox. Wang resin requires high-concentration Trifluoroacetic Acid (TFA) (typically 95%) for efficient release. While the Npys group is stable to TFA, it is extremely labile to thiols and sensitive to strong reducing agents often found in standard cleavage cocktails (e.g., Ethanedithiol, DTT, and high concentrations of Triisopropylsilane).
Using standard "Reagent K" or thiol-containing cocktails will result in the immediate loss of the Npys group or "scrambling" into unwanted disulfides. This protocol details a Thiol-Free Cleavage Strategy designed to release the peptide-acid while preserving the activated Npys disulfide intact.
Scientific Background & Mechanism
The Chemistry of Conflict[1]
-
Wang Resin Linker: The p-alkoxybenzyl alcohol linker requires strong acidolysis (
mechanism) to cleave the ester bond and release the C-terminal carboxylic acid. This typically mandates TFA.[1] -
Npys Group: The Npys group is an activated disulfide . It is designed to react with free thiols to form unsymmetrical disulfide bonds.
-
Stability: Stable to TFA (acid).[2]
-
Instability: Reacts instantly with scavenger thiols (EDT, Thioanisole) via disulfide exchange.
-
Risk: Hydride donors like Triisopropylsilane (TIS) can reduce the Npys group to a free thiol or promote homodimerization if used in high concentrations or for prolonged periods.
-
The "Golden Rule" of Npys Cleavage
NEVER use thiols (EDT, DTT, Mercaptoethanol, Thioanisole) in the cleavage cocktail. The scavenger system must rely on non-thiol alternatives such as Anisole or Phenol to quench tert-butyl cations without attacking the Npys sulfur.
Detailed Cleavage Protocol
Reagent Preparation
Prepare the Thiol-Free Cleavage Cocktail (Cocktail N) fresh immediately before use.
| Component | Percentage (v/v) | Role |
| TFA (Trifluoroacetic Acid) | 95% | Cleaves Wang linker; removes tBu/Boc/Trt groups. |
| Water (HPLC Grade) | 2.5% | Scavenger for tBu cations; hydrolyzes esters. |
| Anisole (or Phenol) | 2.5% | Scavenger for reactive cations; protects Tyr/Trp. |
| Triisopropylsilane (TIS) | 0% - 1% * | Optional: Only add trace amounts (1%) if Pbf groups are present. Avoid if possible. |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Note on TIS: While TIS is a common scavenger, it is a hydride donor. Data suggests TIS can reduce activated disulfides (like Npys) or promote scrambling over long reaction times. Anisole is the preferred scavenger for Npys peptides.
Step-by-Step Procedure
Phase 1: Resin Preparation
-
Fmoc Check: Ensure the N-terminal Fmoc group has been handled according to your strategy.
-
Note: If Fmoc-D-Cys(Npys)-OH is the N-terminal residue, do not remove the Fmoc group using piperidine, as piperidine will degrade the Npys group. If a free N-terminus is required, Boc-D-Cys(Npys)-OH should have been used for the final coupling.
-
-
Washing: Wash the resin (
scale) thoroughly with DCM ( ) to remove any residual DMF (basic DMF can neutralize TFA). -
Drying: Dry the resin under nitrogen flow or vacuum for 20 minutes. Residual solvent can dilute the TFA.[1]
Phase 2: Cleavage Reaction
-
Addition: Add
of Cocktail N to the dry resin in a reactor or round-bottom flask. -
Incubation: Shake or stir gently at Room Temperature (
) for 2.0 to 3.0 hours .-
Time Optimization: Wang resin cleavage is slower than Rink Amide. 2 hours is minimum; 3 hours ensures high yield for difficult sequences. Do not exceed 4 hours to minimize Npys degradation.
-
-
Filtration: Filter the resin through a fritted glass funnel or polypropylene cartridge. Collect the filtrate (containing the peptide) in a clean 50 mL centrifuge tube.
-
Rinse: Wash the resin beads with
of fresh TFA and combine with the filtrate.
Phase 3: Isolation (Ether Precipitation)
-
Concentration (Optional): If the volume is large, use a stream of nitrogen to evaporate the TFA down to an oily residue (
). Do not use a rotary evaporator with heat. -
Precipitation: Add
of ice-cold Diethyl Ether (or MTBE) to the TFA filtrate. The peptide should precipitate immediately as a white/off-white solid. -
Centrifugation: Centrifuge at
for 5 minutes at . Decant the ether supernatant.[1] -
Wash: Resuspend the pellet in
cold ether, vortex, centrifuge, and decant. Repeat this wash 2 times to remove all scavengers (Anisole). -
Drying: Dry the pellet under vacuum/nitrogen.
-
Storage: Store the crude peptide at
under argon. Npys peptides are sensitive to light and moisture.
Workflow Visualization
The following diagram illustrates the decision logic and chemical workflow for processing Npys peptides.
Caption: Workflow for the safe cleavage of Cys(Npys) derivatives, emphasizing the exclusion of thiol scavengers.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Loss of Npys Group | Presence of thiols in cocktail.[2][3][4] | Ensure glassware is clean; use only Anisole/Phenol. Do not use Reagent K. |
| Low Yield | Incomplete Wang linker cleavage. | Extend cleavage time to 4 hours. Ensure resin is dry before adding TFA.[1] |
| Scrambling (Dimerization) | High concentration of TIS or trace thiols. | Remove TIS completely. Use Anisole only. Work under inert atmosphere (Argon). |
| Racemization | Base-catalyzed epimerization during loading. | Use "Pre-loaded" Wang resins or symmetric anhydride coupling without base during the loading step. |
References
-
Bernatowicz, M. S., Matsueda, R., & Matsueda, G. R. (1986). Peptide synthesis using the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. International Journal of Peptide and Protein Research. Link
-
Albericio, F., et al. (1990). Preparation and application of 5-nitro-2-pyridinesulfenyl-peptide resins. The Journal of Organic Chemistry. Link
-
Sigma-Aldrich (Merck). Cleavage and Deprotection Protocols for Fmoc SPPS.Link
-
Biotage Application Note. Peptides containing cysteine: the role of scavengers in cleavage cocktail.[1][5][6]Link
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Minimizing Racemization of Fmoc-D-Cys(Npys)-OH During Peptide Coupling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of racemization when incorporating Fmoc-D-Cys(Npys)-OH in solid-phase peptide synthesis (SPPS). Maintaining stereochemical integrity is paramount for the biological activity and therapeutic efficacy of synthetic peptides. This guide is designed to provide you with the mechanistic understanding and practical solutions to ensure the highest purity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is Fmoc-D-Cys(Npys)-OH particularly susceptible?
A1: Racemization is the loss of stereochemical purity at the α-carbon of an amino acid, leading to the conversion of a pure D- or L-enantiomer into a mixture of both.[1][2] This results in the formation of diastereomeric peptides, which can be challenging to separate and may significantly alter the biological properties of the target peptide.[2]
Fmoc-D-Cys(Npys)-OH, like other cysteine derivatives, is particularly prone to racemization due to the electron-withdrawing nature of the thiol protecting group, which increases the acidity of the α-proton.[2][3] This susceptibility is heightened during the carboxyl group activation step required for peptide bond formation.
There are two primary mechanisms for racemization during peptide coupling[2][4]:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the Fmoc-amino acid can cyclize to form a planar oxazolone intermediate. This intermediate can be deprotonated and reprotonated at the α-carbon, leading to a loss of stereochemical integrity.[2]
-
Direct Enolization (α-Proton Abstraction): A strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate, which subsequently leads to racemization upon reprotonation.[2][5]
The 3-nitro-2-pyridinesulfenyl (Npys) group on the cysteine side chain, while useful for specific disulfide bond formation strategies, can exacerbate this issue. Furthermore, the Npys group itself is known to be unstable to the piperidine conditions used for Fmoc removal, which is why it is often introduced at the N-terminus using a Boc-protected cysteine, or post-synthetically.[6]
Troubleshooting Guide: Minimizing Racemization of Fmoc-D-Cys(Npys)-OH
This section provides a systematic approach to troubleshooting and mitigating racemization during the coupling of Fmoc-D-Cys(Npys)-OH.
Issue 1: Significant Racemization Detected in the Final Peptide
If you have identified a significant level of the L-Cys diastereomer in your D-Cys containing peptide, the coupling step is the most likely source of the problem. Here is a step-by-step guide to address this issue.
Certain coupling reagents are more prone to inducing racemization. The choice of coupling reagent and the use of racemization-suppressing additives are critical.
-
Carbodiimides (e.g., DIC, DCC): While effective, these reagents can cause significant racemization if used alone.[2] It is crucial to use them in conjunction with additives.
-
Phosphonium and Aminium/Uronium Reagents (e.g., HBTU, HATU, PyBOP): These are highly efficient but can still lead to racemization, especially with sensitive amino acids like cysteine, particularly when strong bases are used.[2][7]
Solutions:
-
Incorporate Racemization-Suppressing Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is highly recommended. These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the initial activated species.[3][8] The combination of diisopropylcarbodiimide (DIC) with HOBt or Oxyma Pure is a well-established method for minimizing racemization.[6][8]
-
Consider Pre-formed Active Esters: The use of pre-formed pentafluorophenyl (Pfp) esters (Fmoc-D-Cys(Npys)-OPfp) can reduce the risk of racemization as they are stable yet highly reactive building blocks.[6][8]
Visualizing the Impact of Coupling Additives
The following diagram illustrates how additives intercept the highly reactive intermediate to form a more stable active ester, thereby reducing the window for racemization to occur.
Caption: Role of additives in suppressing racemization.
The basicity and steric hindrance of the organic base used during coupling have a profound impact on the extent of racemization.[4]
-
Strong, sterically unhindered bases like N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used but can significantly promote racemization, especially with phosphonium and uronium reagents.[8][9] In one study, using NMM led to approximately 50% racemization during cysteine coupling.[10]
Solutions:
-
Switch to a Weaker or More Sterically Hindered Base: Substituting DIPEA or NMM with a weaker or more sterically hindered base like 2,4,6-collidine has been shown to effectively suppress racemization.[10][11]
-
Base-Free Conditions: When using carbodiimide activators like DIC with additives such as HOBt or Oxyma Pure, the reaction can often be performed under base-free conditions, which is one of the most effective ways to minimize racemization.[8]
-
Temperature: Higher temperatures accelerate the rate of racemization.[2] This is particularly relevant with the increasing use of microwave-assisted SPPS, which can elevate reaction temperatures.[6][9]
-
Pre-activation Time: Prolonged pre-activation of the amino acid before its addition to the resin can increase the opportunity for racemization to occur.[6]
Solutions:
-
Lower the Reaction Temperature: Performing the coupling reaction at a lower temperature, for instance at 0°C, can help to reduce the rate of racemization.[2]
-
Minimize Pre-activation Time: The pre-activation time should be kept to a minimum, typically 1-5 minutes, before adding the activated amino acid mixture to the resin.[2][9]
While your protocol may specifically require the Npys group, it's important to be aware that other protecting groups for the cysteine thiol offer varying degrees of racemization suppression. If your synthetic strategy allows, consider these alternatives for other cysteine residues or future syntheses.
| Protecting Group | Coupling Method | % Racemization | Reference |
| Trt (Trityl) | DIPCDI/Oxyma | 3.3% | [6] |
| Dpm (Diphenylmethyl) | DIPCDI/Oxyma | 6.8% | [6] |
| Thp (Tetrahydropyranyl) | DIPCDI/Oxyma | 0.74% | [6] |
| MBom (4-methoxybenzyloxymethyl) | HCTU/DIEA | 0.4% | [7] |
Table 1: Comparison of racemization levels for different Cys protecting groups.
The tetrahydropyranyl (Thp) group has shown significantly lower racemization compared to the more common Trt and Dpm groups.[6]
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of Fmoc-D-Cys(Npys)-OH
This protocol utilizes a carbodiimide activator with Oxyma Pure under base-free conditions to minimize racemization.
-
Resin Preparation: Swell the resin in dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-D-Cys(Npys)-OH and 3-5 equivalents of Oxyma Pure in DMF.
-
Activation: Add 3-5 equivalents of Diisopropylcarbodiimide (DIC) to the mixture.
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.[2]
-
Coupling: Add the activation mixture to the washed resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.[2] For particularly sensitive couplings, consider performing this step at 0°C.[2]
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.[2]
Protocol 2: Quantification of Racemization using Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric purity of your final peptide after cleavage and purification.
-
Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Sample Preparation: Dry the hydrolysate to remove the acid. Re-dissolve the amino acid mixture in a suitable buffer.[2]
-
Derivatization (if necessary): Some chiral columns require derivatization of the amino acids (e.g., with Marfey's reagent) to achieve separation.
-
Chiral HPLC Analysis:
-
Column: Use a suitable chiral stationary phase column designed for amino acid enantiomer separation.
-
Mobile Phase: Use an appropriate mobile phase as recommended by the column manufacturer. This is typically a buffered aqueous solution with an organic modifier.
-
Detection: Use UV detection at a suitable wavelength (e.g., 214 nm).
-
Quantification: Integrate the peak areas for the D-Cys and L-Cys enantiomers. The percentage of racemization can be calculated as: % Racemization = [Area(L-Cys) / (Area(D-Cys) + Area(L-Cys))] * 100
-
Note: It is also possible to analyze the intact peptide on a chiral column, which can provide information about racemization at specific sites without the need for hydrolysis.[12] Capillary Electrophoresis (CE) is another powerful technique for separating peptide diastereomers with high sensitivity.[1][12]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving racemization issues.
Caption: Troubleshooting workflow for racemization.
References
-
Racemization of Cys during synthesis of the model peptide,... | Download Table - ResearchGate. Available at: [Link]
-
Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II - Johns Hopkins University. Available at: [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - ResearchGate. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed. Available at: [Link]
-
Epimerisation in Peptide Synthesis - MDPI. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - ResearchGate. Available at: [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids - Digital CSIC. Available at: [Link]
-
Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis | Semantic Scholar. Available at: [Link]
-
Racemization test in peptide synthesis | Journal of the American Chemical Society. Available at: [Link]
-
Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. J. Gerhardt1.), GJ Nicholson2. - CAT GmbH & Co. Chromatography and Analysis KG. Available at: [Link]
-
Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study - ResearchGate. Available at: [Link]
-
Evaluation of solvents used for fabrication of microphysiological systems - bioRxiv. Available at: [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. mdpi.com [mdpi.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling the Moisture Sensitivity of Fmoc-D-Cys(Npys)-OH
Welcome to the technical support center for advanced peptide synthesis reagents. This guide is dedicated to researchers, scientists, and drug development professionals working with Fmoc-D-Cys(Npys)-OH. The unique properties of this reagent, particularly its sensitivity to moisture, necessitate careful handling to ensure successful and reproducible outcomes in solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter.
Introduction to Fmoc-D-Cys(Npys)-OH
Fmoc-D-Cys(Npys)-OH is a crucial building block for the synthesis of peptides containing disulfide bridges. The 3-nitro-2-pyridylsulfenyl (Npys) protecting group on the cysteine thiol serves a dual purpose: it protects the thiol during peptide chain elongation and activates it for subsequent chemoselective disulfide bond formation. However, the Npys group is known for its lability, particularly its instability in the presence of piperidine used for Fmoc deprotection.[1][2][3] This inherent reactivity, compounded by sensitivity to moisture, can lead to a range of experimental issues. This guide will equip you with the knowledge to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-D-Cys(Npys)-OH so sensitive to moisture?
A1: The moisture sensitivity of Fmoc-D-Cys(Npys)-OH stems from the reactivity of the disulfide bond in the Npys protecting group. Water can act as a nucleophile, leading to the hydrolysis of the S-S bond. This can result in the formation of a free thiol on the cysteine residue and other byproducts, compromising the integrity of the reagent and leading to failed couplings or unintended side reactions during peptide synthesis. All peptides and their derivatives, especially those containing cysteine, are susceptible to degradation from moisture, which significantly reduces their long-term stability.[4][5]
Q2: How should I properly store Fmoc-D-Cys(Npys)-OH?
A2: Proper storage is the first line of defense against moisture-induced degradation. Upon receipt, the lyophilized powder should be stored at -20°C or colder for long-term stability.[4][5] The container must be tightly sealed. For short-term use, storage at 4°C is acceptable.[5] It is crucial to store the container in a desiccator to maintain a low-humidity environment.
Q3: What are the visible signs of degradation of Fmoc-D-Cys(Npys)-OH?
A3: Visually, the pristine lyophilized powder should be a uniform, pale-yellow solid. Signs of degradation due to moisture exposure can include clumping of the powder, a change in color to a more intense yellow or orange, or a sticky, oily appearance. If you observe any of these changes, it is advisable to discard the reagent and use a fresh batch for your synthesis.
Q4: Can I use Fmoc-D-Cys(Npys)-OH for internal positions in a peptide sequence?
A4: The use of Fmoc-D-Cys(Npys)-OH for internal cysteine residues is challenging due to the instability of the Npys group to the piperidine solutions used for Fmoc deprotection.[1][2] For this reason, it is often introduced at the N-terminus of the peptide chain using Boc-Cys(Npys)-OH, or the Npys group is added post-synthetically to a cysteine residue protected with a more stable group like Trityl (Trt).[1]
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments due to the moisture sensitivity of Fmoc-D-Cys(Npys)-OH.
Problem 1: Low Coupling Efficiency or Complete Failure of Coupling
Symptoms:
-
Kaiser test is positive after coupling, indicating unreacted free amines on the resin.
-
Mass spectrometry analysis of the crude peptide shows a truncated sequence.
Root Cause Analysis: Moisture contamination of the Fmoc-D-Cys(Npys)-OH reagent or the reaction solvent (e.g., DMF) is a primary cause of coupling failure. Water can hydrolyze the activated amino acid, rendering it incapable of reacting with the N-terminal amine of the growing peptide chain.
Workflow for Diagnosing and Resolving Coupling Issues:
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Protocol for Ensuring Anhydrous Conditions:
-
Reagent Handling:
-
Before opening a new vial of Fmoc-D-Cys(Npys)-OH, allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes.[4] This prevents atmospheric moisture from condensing on the cold powder.
-
Weigh the required amount of the amino acid derivative quickly in a dry environment (e.g., a glove box or under a stream of inert gas).
-
Immediately and tightly reseal the vial and store it back in the desiccator at the recommended temperature.
-
-
Solvent Preparation:
-
Use high-purity, peptide synthesis grade DMF with low water content (< 0.005%).
-
For critical applications, use a freshly opened bottle of anhydrous DMF or dispense it from a solvent purification system.
-
Store solvents over molecular sieves to maintain dryness.
-
Problem 2: Unidentified Peaks in HPLC and Mass Spectrometry of the Crude Peptide
Symptoms:
-
Multiple unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data shows masses corresponding to the desired peptide minus the Npys group, or masses indicating disulfide scrambling.
Root Cause Analysis: Premature loss or modification of the Npys group due to moisture can lead to a heterogeneous mixture of peptide products. The free thiol generated can form incorrect disulfide bonds, or it can be capped by other reactive species in the synthesis cocktail.
Potential Side Reactions Due to Moisture:
| Side Reaction | Description | Consequence |
| Npys Hydrolysis | The disulfide bond of the Npys group is cleaved by water. | Generation of a free thiol on the cysteine residue, which can lead to disulfide scrambling or other modifications. |
| Disulfide Scrambling | The free thiol reacts with another Npys-protected cysteine or a free thiol on another peptide chain. | Formation of incorrect disulfide bridges, leading to a mixture of peptide isomers. |
| Oxidation | The free thiol can be oxidized to form a sulfonic acid or other oxidized species. | Formation of undesired peptide byproducts. |
Workflow for Minimizing Side Reactions:
Caption: Workflow for preventing and mitigating side reactions.
Experimental Protocol for Post-Synthesis Handling of Npys-Containing Peptides:
-
Cleavage from Resin:
-
After the final Fmoc deprotection, wash the resin thoroughly with DCM and dry it under a high vacuum.
-
Use a cleavage cocktail appropriate for your peptide sequence, ensuring all reagents are of high purity.
-
Minimize the cleavage time to what is necessary for complete deprotection and cleavage to reduce potential side reactions.
-
-
Work-up and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Immediately dissolve the crude peptide in a degassed aqueous solution containing 0.1% TFA for HPLC analysis and purification.[1]
-
Analyze a small aliquot of the crude product by HPLC-MS as soon as possible to assess the extent of any side reactions.
-
During purification, use buffers that have been sparged with an inert gas to remove dissolved oxygen, which can promote oxidation of free thiols.
-
Conclusion
The successful use of Fmoc-D-Cys(Npys)-OH in peptide synthesis is highly dependent on the meticulous exclusion of moisture at every stage of the process. By understanding the chemical sensitivities of this reagent and implementing the rigorous handling and troubleshooting procedures outlined in this guide, researchers can significantly improve the yield and purity of their target peptides. Proactive measures to maintain an anhydrous environment are paramount to preventing reagent degradation and minimizing the formation of unwanted side products.
References
- Albericio, F., & Carpino, L. A. (1997). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide and Protein Research, 49(5), 451-458.
- Boulègue, C., & Menez, A. (1997). Synthesis of disulfide-bridged fragments of omega-conotoxins GVIA and MVIIA. Use of Npys as a protecting/activating group for cysteine in Fmoc syntheses. The Journal of Organic Chemistry, 62(18), 6214-6219.
-
PubChem. (n.d.). Fmoc-Cys(npys)-OH. National Center for Biotechnology Information. Retrieved from [Link]
- Matsueda, R., & Stewart, J. M. (1981). A new solid-phase method for the synthesis of C-terminal peptide amides. International Journal of Peptide and Protein Research, 17(5), 522-527.
- Albericio, F., et al. (1990). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. Tetrahedron Letters, 31(17), 2451-2454.
-
ResearchGate. (n.d.). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of disulfide-bridged fragments of omega-conotoxins GVIA and MVIIA. Use of Npys as a protecting/activating group for cysteine in Fmoc syntheses. Retrieved from [Link]
Sources
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
Technical Support Center: Optimization of D-Cys(Npys) Coupling
Status: Operational Ticket ID: STER-CYS-NPYS-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Subject: Overcoming Steric Hindrance and Racemization in D-Cys(Npys) Coupling
Executive Summary: The "Thread the Needle" Challenge
Coupling D-Cys(Npys) (S-(3-nitro-2-pyridinesulfenyl)-D-cysteine) presents a unique "triad of difficulty" in peptide synthesis:
-
Steric Bulk: The ortho-nitro group on the pyridinesulfenyl moiety creates significant steric shielding, retarding nucleophilic attack.
-
Chiral Instability: Cysteine derivatives are notoriously prone to racemization (epimerization) due to the high acidity of the
-proton, a risk exacerbated by the electron-withdrawing Npys group. -
Chemical Lability: The Npys group is an "activated disulfide." It is stable to TFA but unstable to piperidine .
Technical Directive: You cannot simply "force" this reaction with heat or excess base as you would with a standard bulky amino acid (like Aib or Val). Doing so will cause immediate racemization or degradation. The solution requires a kinetic optimization strategy using specific chaotropic solvents and low-racemization bases.
Module 1: Diagnostic & Compatibility Check (The "No-Go" Zone)
Before addressing steric hindrance, you must verify chemical compatibility. The Npys group is base-labile in the presence of nucleophiles.
CRITICAL CHECKLIST:
-
Are you running Fmoc SPPS?
-
Risk:[1][2][3][4] Standard Fmoc deprotection (20% Piperidine) will degrade the Npys group if D-Cys(Npys) is already incorporated into the chain.
-
Solution: D-Cys(Npys) must be the N-terminal residue (last coupled) OR you must use Boc chemistry. If it must be internal in Fmoc SPPS, you must introduce it as a standard Cys(Trt) and convert to Cys(Npys) post-synthetically using 2,2'-dithiobis(5-nitropyridine).[3]
-
-
Are free thiols present?
Module 2: Overcoming Steric Hindrance (The Protocol)
To overcome the steric barrier of the Npys group without triggering racemization, we utilize the Collidine/HATU System .
Why this works:
-
HATU/HOAt: Generates the highly reactive -OAt ester, which speeds up coupling kinetics significantly compared to HBTU/HOBt, essential for bulky residues.
-
TMP (2,4,6-Trimethylpyridine / Collidine): A weaker, sterically hindered base. Unlike DIPEA, Collidine is too bulky to effectively abstract the acidic
-proton of the Cysteine, thereby minimizing racemization while still neutralizing the reaction.
Optimized Coupling Protocol (Step-by-Step)
Reagents:
-
Amino Acid: Fmoc-D-Cys(Npys)-OH (or Boc equivalent) [3-5 eq]
-
Coupling Agent: HATU [0.95 eq relative to AA]
-
Additive: HOAt [0.95 eq relative to AA] (Optional but recommended for extreme sterics)
-
Base: 2,4,6-Collidine (TMP) [2-3 eq]
-
Solvent: DMF/DCM (1:1 v/v) or NMP. Note: DCM reduces racemization risk.
Procedure:
-
Dissolution: Dissolve the Amino Acid and HATU in the minimum amount of DMF/DCM (1:1).
-
Activation (The "Zero-Preactivation" Rule):
-
Standard Practice: Usually, we pre-activate for 30 seconds.
-
Cys(Npys) Rule:DO NOT PRE-ACTIVATE. Add the base (Collidine) to the amino acid mixture and immediately add the solution to the resin. Prolonged activation in the absence of the amine nucleophile (resin) promotes enolization (racemization).
-
-
Coupling: Shake/Vortex at room temperature for 45–60 minutes.
-
Monitoring: Perform a Kaiser test (if no Npys on resin yet) or Chloranil test.
-
Re-Coupling (Double Coupling): If the reaction is incomplete, do not extend time. Drain and repeat the coupling with fresh reagents.
Module 3: Visualizing the Logic Flow
The following diagram illustrates the decision matrix for troubleshooting D-Cys(Npys) failures.
Caption: Decision matrix for selecting the correct protocol based on synthesis strategy and failure mode.
Module 4: Comparative Data & Reagent Selection
The following table summarizes why the HATU/Collidine system is superior for this specific application.
| Parameter | Standard Conditions (HBTU/DIPEA) | Optimized Conditions (HATU/Collidine) | Technical Rationale |
| Coupling Efficiency | Moderate | High | The 7-aza group in HATU utilizes the "neighboring group effect" to accelerate ester activation, overcoming the Npys steric shield. |
| Racemization Risk | High (>5-10%) | Low (<1%) | DIPEA is a strong base that can abstract the Cys |
| Solvent Effect | DMF promotes racemization | DCM/DMF inhibits it | DCM is less polar, stabilizing the non-enolized form of the activated amino acid. |
| Pre-activation | Standard (2-5 min) | Forbidden (0 min) | Pre-activation allows time for the activated ester to oxazolone, leading to epimerization before the amine attacks. |
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to overcome the steric hindrance of Npys? A: Proceed with extreme caution. While microwave energy helps overcome steric barriers, cysteine derivatives are thermally unstable regarding chirality. If you must use microwave, limit the temperature to 50°C maximum and use the Collidine/HATU method. Do not use standard 75°C or 90°C protocols.
Q2: I am seeing a "doublet" peak in HPLC. Is this steric hindrance? A: No, that is likely diastereomer formation (racemization). You have successfully coupled the amino acid, but you created a mix of L-Cys and D-Cys (or rather, D-Cys and L-Cys if starting with D). This confirms your coupling was efficient, but your activation was too harsh. Switch to Collidine and remove pre-activation.
Q3: Why not use DIC/Oxyma? A: DIC/Oxyma is an excellent, low-racemization alternative and is valid for this coupling. However, for extreme steric hindrance (which Npys can present depending on the peptide sequence), HATU/HOAt is generally more potent. If HATU/Collidine fails to stop racemization, DIC/Oxyma is your next fallback.
Q4: Can I use Npys-Cl to introduce the group on the resin? A: Yes. If coupling the pre-protected AA is too difficult, couple standard Fmoc-D-Cys(Trt)-OH. After chain assembly, remove the Trt group (selectively with dilute TFA/scavengers or I2) and react the free thiol with 2,2'-dithiobis(5-nitropyridine) or Npys-Cl . This bypasses the steric coupling issue entirely.
References
-
Matsueda, R., et al. (1981).[5] Solid phase peptide synthesis of lysine-vasopressin by use of the 3-nitro-2-pyridinesulfenyl group.[3]Peptide Chemistry , 1981, 31-36. (Foundational work on Npys stability and usage).
-
Han, Y., & Albericio, F. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis.Journal of Organic Chemistry , 62(13), 4307–4312. [Link] (Establishes the Collidine/HATU protocol for Cys).
- Góngora-Benítez, M., et al. (2012). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide.Biopolymers, 98(4), 366-378. (Demonstrates modern handling of Cys-rich peptides).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3][4][6][7][8]Chemical Reviews , 109(6), 2455–2504. [Link] (Review of Npys stability profiles).
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-peptides.com [creative-peptides.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of D-Cys(Npys) Peptides
This guide provides an in-depth comparison of mass spectrometry (MS) methodologies for the characterization of peptides containing the D-Cysteine(3-nitro-2-pyridinesulfenyl) modification, abbreviated as D-Cys(Npys). As peptides incorporating non-canonical amino acids and specialized protecting groups become increasingly central to drug development and chemical biology, robust analytical validation is paramount. The Npys group serves not only as a thiol protectant during synthesis but also as an activated disulfide, primed for selective conjugation reactions.[1] Its unique reactivity and structure, however, present distinct challenges and opportunities for mass spectrometry analysis.
This document moves beyond standard protocols to explore the causality behind methodological choices, comparing mainstream and advanced MS techniques to provide researchers with a framework for selecting the optimal analytical strategy. We will dissect the performance of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) platforms, with a special focus on how different fragmentation techniques—Collision-Induced Dissociation (CID) versus Electron Transfer Dissociation (ETD)—impact the structural elucidation of these modified peptides.
Chapter 1: Foundational Concepts in the Mass Spectrometry of Modified Peptides
The characterization of any modified peptide hinges on two core MS processes: ionization and fragmentation. The choice of each has profound implications for the quality and interpretability of the resulting data.
Ionization: Bringing Peptides into the Gas Phase
Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers solvated ions into the gas phase.[2] It is ideally suited for coupling with liquid chromatography (LC), enabling the analysis of complex mixtures and providing an orthogonal separation dimension. A key feature of ESI is the generation of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which brings high-mass peptides into the detection range of mass analyzers like quadrupoles and ion traps.[2][3] This characteristic is invaluable for achieving high mass accuracy on Orbitrap and FT-ICR instruments.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI involves co-crystallizing the analyte with a UV-absorbing matrix. A laser pulse desorbs and ionizes the matrix, which in turn ionizes the analyte.[4] MALDI is renowned for its high throughput, speed, and relative tolerance to salts and buffers. It typically produces singly charged ions ([M+H]⁺), resulting in simpler spectra that are often easier to interpret for initial mass confirmation.[5]
Fragmentation: Deciphering the Peptide Sequence
Once a precursor ion is isolated, it is fragmented to determine its amino acid sequence and pinpoint the location of any modifications.
Collision-Induced Dissociation (CID): CID is the most common fragmentation method. It involves accelerating an ion and colliding it with an inert gas. This collision converts kinetic energy into internal energy, causing fragmentation, primarily at the weakest chemical bonds—the peptide backbone amide bonds. This process generates a predictable series of b- and y-type fragment ions that can be used to read the peptide sequence.[6] However, CID is a "slow heating" method, which can cause labile modifications to dissociate from the peptide before the backbone itself fragments, potentially losing crucial positional information.
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method, meaning it is not dependent on slow heating. It involves transferring an electron to a multiply charged precursor ion. This induces a radical-driven cleavage of the N-Cα bond in the peptide backbone, producing c- and z°-type fragment ions.[7] A major advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) and protecting groups, making it exceptionally powerful for analyzing modified peptides where the modification's location is critical.[7][8]
Chapter 2: ESI-Based Characterization of D-Cys(Npys) Peptides
ESI, particularly when coupled with liquid chromatography (LC-MS), is the gold standard for detailed characterization of modified peptides due to its sensitivity and amenability to advanced fragmentation methods.
Experimental Workflow: LC-ESI-MS/MS
The logical flow for ESI-based analysis ensures robust and reproducible characterization, starting from sample preparation through data interpretation.
Caption: Workflow for LC-ESI-MS/MS characterization of D-Cys(Npys) peptides.
Detailed Protocol: LC-ESI-MS/MS Analysis
-
Sample Preparation: Reconstitute the synthetic D-Cys(Npys) peptide to a concentration of 1 mg/mL in 0.1% formic acid (FA) in water. Dilute this stock solution to 1-10 µM in 0.1% FA in 98:2 water:acetonitrile (ACN) for injection.
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: Start at 2% B, ramp to 40% B over 15 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 200 µL/min.
-
-
MS Analysis (Orbitrap-based system):
-
Ionization Mode: Positive.
-
MS1 (Full Scan): Resolution of 60,000; scan range m/z 350-1500.
-
MS2 (Data-Dependent Acquisition): Select the top 5 most intense precursor ions for fragmentation.
-
Method A (CID): Normalized collision energy (NCE) of 28-32%.
-
Method B (ETD): Calibrated charge-dependent ETD reaction times.
-
Expected Fragmentation: The Decisive CID vs. ETD Comparison
The key to unambiguous characterization lies in how the Cys(Npys) modification behaves under fragmentation. The S-S bond within the Npys moiety is inherently labile.
-
With CID: The low-energy collisional activation is highly likely to cleave the S-S bond first. This will result in a dominant neutral loss of the nitropyridinesulfenyl group (mass ≈ 154 Da) from the precursor ion. While the remaining peptide backbone may fragment to yield b and y ions, the primary fragmentation event removes the modification. This confirms the peptide mass and composition but provides only circumstantial evidence for the modification site.
-
With ETD: ETD preserves the labile Npys group.[7][8] The radical-driven fragmentation cleaves the peptide backbone, generating a rich series of c and z° ions. Crucially, these fragment ions will retain the Npys modification on the D-Cysteine residue, allowing for its unambiguous localization within the peptide sequence.
Caption: Comparison of CID and ETD fragmentation pathways for Npys-peptides.
Chapter 3: MALDI-Based Characterization of D-Cys(Npys) Peptides
MALDI-TOF MS is an excellent alternative for rapid screening, such as confirming the successful synthesis of a peptide before purification.[4]
Experimental Protocol: MALDI-TOF MS
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 ACN:water with 0.1% trifluoroacetic acid (TFA).
-
Sample Spotting: Mix 1 µL of the peptide sample (approx. 10 µM) with 1 µL of the CHCA matrix solution directly on the MALDI target plate. Allow the spot to air-dry completely (dried-droplet method).[5]
-
MS Acquisition:
-
Instrument: MALDI-TOF/TOF mass spectrometer.
-
Mode: Positive ion reflector mode for high resolution.
-
Mass Range: m/z 500-4000.
-
Calibration: Use a standard peptide mix for external calibration.
-
Key Challenge: In-Source Decay (ISD) and Disulfide Instability
A significant consideration for analyzing disulfide-containing or disulfide-like molecules with MALDI is the potential for in-source decay (ISD). The high laser energy used for desorption can induce fragmentation within the ion source. For a D-Cys(Npys) peptide, this can manifest as the cleavage of the S-S bond, similar to the reduction of a disulfide bond.[9]
Consequently, the MALDI spectrum may show two peaks:
-
The expected [M+H]⁺ peak for the intact D-Cys(Npys) peptide.
-
An artifact peak at [M-154+H]⁺ corresponding to the peptide with a free thiol, where the Npys group has been lost.
While this can be a confounding factor, it can also be diagnostic. The presence of both peaks can suggest the presence of the Npys group, though it complicates purity assessment without chromatographic separation.
Chapter 4: Performance Comparison and Alternative Approaches
Choosing the right technique depends on the analytical question being asked. For a comprehensive characterization, a combination of methods is often ideal.
Quantitative Comparison of MS Methodologies
| Parameter | ESI-CID | ESI-ETD | MALDI-TOF |
| Primary Use Case | Routine peptide sequencing | Unambiguous PTM localization | Rapid mass confirmation, screening |
| Confirmation of Mass | Excellent | Excellent | Very Good |
| Confirmation of Site | Indirect (via mass loss) | Excellent (Direct) | Poor / Not Applicable |
| Sequence Coverage | Good to Excellent | Good to Excellent | Limited (requires TOF/TOF) |
| Throughput | Low to Medium (LC-limited) | Low to Medium (LC-limited) | High |
| Robustness | Requires clean samples | Requires clean samples | More tolerant to buffers/salts |
| Risk of Artifacts | Neutral loss of Npys | Low | In-source decay (ISD) |
Alternative Characterization: Comparison with Irreversible Alkylation
The Npys group is a reversible thiol modification. In many standard proteomics workflows, cysteines are irreversibly alkylated with reagents like iodoacetamide (IAA) or N-ethylmaleimide (NEM) to prevent disulfide bond formation.[10]
-
Analytical Goal: The goal with IAA/NEM is to create a stable, permanent modification for robust detection. The goal with Npys is to characterize a transient protecting group or an activated intermediate for conjugation.
-
MS Behavior: Unlike the labile Npys group, alkylated cysteines (e.g., Carbamidomethyl-Cys) are very stable during CID fragmentation.
-
Ionization Efficiency: Derivatization with certain reagents has been shown to enhance the ionization efficiency of cysteine-containing peptides, a factor that can be exploited in quantitative studies.[11][12]
This distinction is critical: one analyzes a final, stable product (alkylation), while the other characterizes a reactive intermediate (Npys-modification).
Conclusion and Recommendations
The mass spectrometric characterization of D-Cys(Npys) peptides requires a nuanced approach tailored to the analytical objective.
-
For Rapid Screening and Mass Verification: MALDI-TOF MS is the method of choice. It provides fast, unambiguous confirmation of the molecular weight, essential for monitoring synthesis progress. Analysts should, however, be aware of potential in-source decay artifacts.
-
For Routine Characterization: LC-ESI-MS/MS with CID is a robust and widely available method. It will confirm the peptide's mass and sequence, and the characteristic neutral loss of 154 Da serves as strong evidence for the presence of the Npys modification.
-
For Unambiguous, Authoritative Structural Elucidation: LC-ESI-MS/MS with ETD is the superior and recommended technique. Its ability to fragment the peptide backbone while preserving the labile Npys group provides unequivocal evidence for the modification's precise location, which is non-negotiable for regulatory submissions or detailed mechanistic studies.
By understanding the strengths and limitations of each technique, researchers can design validation strategies that ensure the scientific integrity of their work and accelerate the development of novel peptide-based therapeutics and tools.
References
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.[Link]
-
Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical Chemistry.[Link]
-
Analysis of peptide synthesis products by electrospray ionization mass spectrometry. Methods in Enzymology.[Link]
-
Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science.[Link]
-
Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. Food Chemistry.[Link]
-
Mascot help: Peptide fragmentation. Matrix Science.[Link]
-
w-Type ions formed by electron transfer dissociation of Cys-containing peptides investigated by infrared ion spectroscopy. Journal of the American Society for Mass Spectrometry.[Link]
-
Direct mass spectrometric characterization of disulfide linkages. Journal of the American Society for Mass Spectrometry.[Link]
-
Optimizing the MALDI-TOF-MS Observation of Peptides Containing Disulfide Bonds. Journal of the American Society for Mass Spectrometry.[Link]
-
Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya.[Link]
-
Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Journal of Mass Spectrometry.[Link]
-
Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. Request PDF on ResearchGate.[Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mascot help: Peptide fragmentation [matrixscience.com]
- 7. w‐Type ions formed by electron transfer dissociation of Cys‐containing peptides investigated by infrared ion spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the MALDI-TOF-MS Observation of Peptides Containing Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Monitoring Npys Displacement Efficiency: A Comparative Technical Guide
Topic: Ellman’s Test for Monitoring Npys Displacement Efficiency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the synthesis of complex peptides and protein conjugates, the 3-nitro-2-pyridinesulfenyl (Npys) group serves as a critical protecting and activating moiety for cysteine residues.[1][2] Its primary utility lies in the site-directed formation of disulfide bonds via thiol-disulfide exchange.
Monitoring the efficiency of this displacement reaction—where a free thiol attacks the Npys-activated sulfur to form a disulfide and release 3-nitro-2-pyridinethione —is pivotal for maximizing yield and minimizing side reactions (such as homodimerization).
This guide objectively compares the Ellman’s Test (DTNB assay) against alternative monitoring strategies (Direct UV-Vis and HPLC). While Ellman’s test provides a rapid, cost-effective readout of residual free thiols, it suffers from specific limitations in this context, primarily due to the optical properties of the Npys leaving group and the inability to distinguish between correct product formation and oxidative side reactions.
Mechanistic Context: The Npys Displacement Reaction
To understand the monitoring challenge, we must first visualize the reaction kinetics. The Npys group activates a cysteine thiol, making it susceptible to nucleophilic attack by a second free thiol.[3]
Reaction Mechanism Diagram
Figure 1: Mechanism of Npys displacement. The release of the yellow 3-nitro-2-pyridinethione leaving group is stoichiometric with disulfide bond formation.
Method 1: Ellman’s Test (DTNB Assay)
The Standard for Free Thiol Quantification [4][5][6]
Ellman’s reagent (5,5′-dithiobis-(2-nitrobenzoic acid)) reacts with free sulfhydryls to release the yellow chromophore 5-thio-2-nitrobenzoic acid (TNB), measured at 412 nm .[5][6][7]
Application in Npys Chemistry
In this context, Ellman’s test is an indirect method. It does not measure the product; it measures the consumption of the starting material (the free thiol peptide).
-
Endpoint: Absorbance at 412 nm decreases to baseline (or background level).
-
Efficiency Metric: % Efficiency = [(Initial - Final Abs) / Initial Abs] × 100.
The "Yellow" Interference Problem
A critical, often overlooked nuance is that the Npys leaving group (3-nitro-2-pyridinethione) is also a yellow chromophore with absorbance tailing into the visible range.
-
TNB (Ellman's Product):
, .[6][7] -
Npys Leaving Group: Absorbs strongly in UV, but has significant absorbance at 330–360 nm that can tail into 412 nm depending on concentration and pH.
Protocol Adjustment: You must run a "No-DTNB" blank (reaction mixture + buffer) to subtract the background absorbance of the released Npys group.
Alternatives Comparison: Ellman’s vs. Direct UV vs. HPLC
The following table synthesizes the performance characteristics of the three primary monitoring methods.
Comparative Performance Matrix
| Feature | Ellman’s Test (DTNB) | Direct UV Monitoring | RP-HPLC (Gold Standard) |
| Target Analyte | Residual Free Thiol (R-SH) | Npys Leaving Group (3-nitro-2-pyridinethione) | All species (SM, Product, Byproducts) |
| Methodology | Indirect (Consumption) | Direct (Release) | Direct (Separation) |
| Speed | Fast (5–15 mins) | Real-time (In situ) | Slow (30–60 mins per run) |
| Cost | Low | Very Low | High |
| Interference | High: Npys leaving group absorbs light; requires blanking. | Medium: Peptide backbone may absorb if | None: Species are separated. |
| Specificity | Low: Cannot distinguish correct disulfide from homodimer oxidation. | Medium: Measures displacement, but not product identity. | High: Identifies product mass and purity. |
| Sensitivity | High ( | Moderate (mM range) | High (dependent on detector) |
Why HPLC Remains Superior for "Efficiency"
While Ellman’s test confirms that the free thiol is gone, it cannot confirm where it went.
-
Scenario A (Success): R-SH attacks R'-S-Npys
R-S-S-R' (Correct Disulfide). -
Scenario B (Failure): R-SH oxidizes to R-S-S-R (Homodimer) due to air/buffer oxygen.
-
Ellman's Readout: Both scenarios show "0% Free Thiol." Ellman's yields a false positive for displacement efficiency in Scenario B.
Optimized Protocol: Ellman’s Test for Npys Reactions
If HPLC is unavailable for real-time monitoring, follow this rigorous Ellman’s protocol designed to account for Npys interference.
Reagents
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.
-
Ellman’s Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[6]
-
Sample: Aliquot from the Npys displacement reaction.
Workflow Diagram
Figure 2: Split-sample workflow to correct for Npys leaving group absorbance.
Step-by-Step Procedure
-
Baseline Measurement (
): Before mixing the Npys-peptide and Thiol-peptide, measure the free thiol concentration of the starting Thiol-peptide solution using standard Ellman's. This is your "100% Free Thiol" reference. -
Reaction Monitoring: At defined time points (e.g., 15, 30, 60 min), withdraw two equal aliquots (e.g., 20 µL).
-
Preparation:
-
Tube A (Assay): Mix 20 µL sample + 930 µL Buffer + 50 µL DTNB solution.
-
Tube B (Blank): Mix 20 µL sample + 980 µL Buffer.
-
-
Incubation: Incubate both tubes for 15 minutes at room temperature.
-
Read: Measure Absorbance at 412 nm for both.
-
Calculate:
Scientific Recommendation
For monitoring Npys displacement efficiency , rely on a tiered approach:
-
Primary Screen (Ellman's): Use the corrected Ellman’s protocol (above) for rapid, at-line checks to determine when the free thiol is consumed.
-
Validation (HPLC/MS): Once Ellman’s indicates <5% free thiol, you must inject the sample into LC-MS . This confirms that the thiol was consumed by the Npys group (forming the heterodimer) and not by oxidation (forming the homodimer).
Why this matters: In drug development, a "completed" reaction by Ellman's standards that yields 40% homodimer impurity is a process failure. Ellman's is a consumption monitor, not a product monitor.
References
-
Thermo Fisher Scientific. Ellman’s Reagent (DTNB) User Guide. Retrieved from
-
BroadPharm. Ellman's Assay Protocol for Free Thiol Quantification. Retrieved from
-
National Institutes of Health (NIH). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange. PMC9976378. Retrieved from
-
ResearchGate. Synthesis and stability of 3-nitro-2-pyridinesulfenyl chloride (NpysCl). Retrieved from
-
BMG Labtech. Ellman's Assay for in-solution quantification of sulfhydryl groups. Retrieved from
Sources
Validation of Disulfide Bond Regioselectivity using Npys Chemistry
Executive Summary: The Regioselectivity Challenge
In peptide therapeutics, particularly for complex molecules like conotoxins, insulin analogs, or antibody-drug conjugates (ADCs), the biological activity is strictly dictated by the topology of disulfide bridges. Random oxidative folding (thermodynamic control) often yields a mixture of isomers ("scrambling"), requiring tedious purification and resulting in poor yields.
This guide focuses on 3-nitro-2-pyridinesulfenyl (Npys) chemistry as a superior alternative for directed disulfide bond formation. Unlike traditional iodine-based oxidation of Acetamidomethyl (Acm) groups, Npys functions as a "protecting-activating" group. It allows for the stoichiometric, rapid formation of asymmetrical disulfide bonds under mild conditions, devoid of strong oxidants that damage sensitive residues like Tyrosine or Tryptophan.
The Npys Mechanism: A Self-Validating System
The Npys group is unique because it activates the sulfur atom it protects. When a free thiol (Cys-SH) encounters a Cys(Npys) residue, a nucleophilic substitution occurs. The free thiol attacks the sulfur of the Npys group, displacing 3-nitro-2-thiopyridone and forming a disulfide bond.
Mechanism Diagram
The following diagram illustrates the displacement mechanism that drives this reaction.
Figure 1: Mechanism of Npys-directed disulfide formation via thiolytic displacement.
Comparative Analysis: Npys vs. Alternatives
The choice of regioselective strategy significantly impacts yield and purity. The table below compares Npys against the industry-standard Acm/Iodine method and Random Oxidation.
| Feature | Npys Directed Ligation | Cys(Acm) / Iodine Oxidation | Random Oxidative Folding |
| Mechanism | Thiol-Disulfide Exchange (Activated) | Oxidative Deprotection | Thermodynamic Equilibrium |
| Reagents | None (Buffer only) | Iodine ( | DMSO, Glutathione redox buffer |
| Residue Compatibility | High (Safe for Trp, Tyr, Met) | Low (Risk of Tyr iodination, Met oxidation) | High |
| Reaction Speed | Fast (< 1 hour) | Slow (Minutes to Hours) | Very Slow (Hours to Days) |
| Regiocontrol | Absolute (Stoichiometric) | Good (requires orthogonal steps) | Poor (Statistical mixture) |
| Purification | Simple (Isomer pure) | Moderate (Remove oxidant/scavengers) | Difficult (Isomer separation) |
Expert Insight: While Acm is stable, the iodine oxidation step is notorious for modifying Tyrosine residues (iodination) and oxidizing Methionine. Npys avoids this entirely, making it the gold standard for sequences containing oxidation-sensitive residues.
Experimental Protocol: Npys-Directed Synthesis
Objective: Synthesize a heterodimeric peptide with a single directed disulfide bond.
Phase 1: Synthesis & Cleavage (The Critical Step)
The stability of the S-Npys bond to acid allows it to survive TFA cleavage, provided no thiols are present in the scavenger cocktail.
-
Resin: Rink Amide or Wang Resin.
-
Coupling: Standard Fmoc/tBu chemistry. Use Boc-Cys(Npys)-OH for the N-terminal Cys or introduce post-synthetically using 2,2'-dithiobis(5-nitropyridine) (DTNP).
-
Cleavage Cocktail (Thiol-Free):
-
TFA: 95%[1]
-
Triisopropylsilane (TIPS): 2.5%
-
Water: 2.5%
-
Strictly avoid Ethanedithiol (EDT) or DTT, as these will strip the Npys group immediately.
-
Phase 2: Directed Disulfide Formation
-
Dissolution: Dissolve the purified Peptide A-Cys(Npys) and Peptide B-Cys(SH) in degassed buffer (0.1 M Ammonium Acetate or Citrate, pH 5.0–6.0).
-
Note: Acidic pH prevents base-catalyzed disulfide scrambling.
-
-
Stoichiometry: Mix in a 1:1 molar ratio.
-
Monitoring: The reaction is usually complete within 15–30 minutes. Monitor by HPLC.
-
Workup: Direct injection onto Prep-HPLC for purification.
Workflow Diagram
Figure 2: Step-by-step workflow for Npys-mediated regioselective disulfide formation.
Validation of Regioselectivity
Trusting the chemistry is not enough. You must validate the bond location using orthogonal analytical techniques.[2]
A. HPLC Shift (Retention Time)
-
Expectation: The heterodimer will typically elute later than the free thiol monomer but earlier than the Npys-protected monomer (due to the loss of the hydrophobic nitropyridine group).
-
Criterion: Single sharp peak. Appearance of multiple peaks suggests disulfide scrambling (often caused by pH > 7).
B. Mass Spectrometry (MS)[4][5]
-
Survey Scan:
-
Peptide A-Cys(Npys) Mass = [MW_Peptide_A] + 154 Da (Npys group).
-
Product Mass = [MW_Peptide_A] + [MW_Peptide_B] - 2 Da (loss of 2 protons).[3]
-
Validation Check: Disappearance of the +154 Da adduct confirms Npys displacement.
-
C. MS/MS Disulfide Mapping (The Gold Standard)
To prove the bond is between Cys(A) and Cys(B) and not scrambled:
-
Digestion: Digest the purified product with Trypsin or Pepsin (non-reducing conditions).
-
Fragmentation: Perform LC-MS/MS.
-
Signature Ions: Look for daughter ions corresponding to the individual peptide chains retaining the cysteine mass modification.
-
Example: If Peptide A (1000 Da) is linked to Peptide B (1500 Da), the precursor is 2498 Da. Fragmentation should yield ions at 1000 Da and 1500 Da (or fragments thereof) linked by the -S-S- bridge.
-
References
-
Matsueda, R., et al. (1981). 3-Nitro-2-pyridinesulfenyl (Npys) group.[1][4][5][6] A novel selective protecting group which can be activated for peptide bond formation.
-
Pugh, K. C., et al. (1993).[1] Synthesis and stability of 3-nitro-2-pyridinesulfenyl chloride (NpysCl).[1][5] International Journal of Peptide and Protein Research.[1][5][7]
-
Simmonds, R. G., et al. (1994).[1][8] Synthesis of disulfide-bridged fragments of omega-conotoxins GVIA and MVIIA.[1] Use of Npys as a protecting/activating group.[1] International Journal of Peptide and Protein Research.[1][5][7]
-
Albericio, F., et al. (2021). Cysteine protecting groups: applications in peptide and protein science.[1][2] Chemical Society Reviews.
-
Creative Proteomics. (n.d.). Disulfide Bond Analysis by Mass Spectrometry.[3][9][10][11]
Sources
- 1. 3-Nitro-2-pyridinesulfenyl chloride 95 68206-45-1 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. sciex.com [sciex.com]
- 11. Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution NMR Analysis of D-Cys(Npys) Peptide Conformers: A Comparative Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11][12]
The incorporation of D-Cysteine (D-Cys) protected with the 3-nitro-2-pyridinesulfenyl (Npys) group represents a strategic intersection in peptide chemistry. While D-Cys is utilized to induce specific reverse-turn conformations and enhance proteolytic stability, the Npys group serves as a dual-function moiety: it protects the thiol during acidic cleavage (Boc/Benzyl strategy) and activates it for directed disulfide bond formation.
However, characterizing the D-Cys(Npys) intermediate is notoriously difficult due to the steric bulk of the nitropyridine ring and the inherent lability of the activated disulfide bond. This guide provides a comparative analysis of D-Cys(Npys) conformers against their L-isomeric and free-thiol counterparts, grounded in high-field NMR spectroscopy.
Why This Matters
Failure to validate the conformational integrity of the Npys-activated intermediate can lead to:
-
Steric Occlusion: The bulky Npys group may lock the peptide in a non-reactive conformation, hindering downstream conjugation.
-
Racemization Detection: D-Cys is prone to racemization during coupling; NMR is the only non-destructive method to quantify chiral purity in situ.
Comparative Analysis: D-Cys(Npys) vs. Alternatives
The following analysis contrasts D-Cys(Npys) peptides with L-Cys(Npys) (stereochemical control) and D-Cys(Free Thiol) (steric control).
Conformational Landscape
-
D-Cys(Npys) (The Product): The D-chirality at the C
position typically induces a positive torsion angle, favoring Type II' -turns. The Npys group, attached at , adds a rigid aromatic plane. Result: A highly constrained "locked" conformer where the Npys ring often stacks against preceding amide bonds, creating distinct Ring Current Effects (RCE) in NMR spectra. -
L-Cys(Npys) (Alternative 1): The L-isomer favors extended
-sheet or -helical regions. The Npys group here is often solvent-exposed rather than packed against the backbone. Result: Broader line widths due to intermediate exchange rates and lack of a dominant stable conformer. -
D-Cys(Free Thiol) (Alternative 2): Without the Npys group, the side chain is flexible (
rotation is rapid). Result: Averaged chemical shifts and lack of long-range NOEs.
Quantitative NMR Metrics
The table below summarizes the expected spectral deviations when analyzing these variants.
| Metric | D-Cys(Npys) Peptide | L-Cys(Npys) Peptide | D-Cys (Free Thiol) |
| C | 38 - 42 ppm (Deshielded by S-S-Ar) | 38 - 42 ppm | 26 - 28 ppm (Reduced) |
| Amide Proton (NH) Temp Coeff. | < -3 ppb/K (Solvent Shielded/H-bonded) | > -6 ppb/K (Solvent Exposed) | > -6 ppb/K |
| NOE Pattern ( | Strong | Strong | Weak/Averaged |
| Npys Aromatic Signals | 7.5 - 9.0 ppm (Sharp, distinct) | 7.5 - 9.0 ppm (Broadened) | N/A |
| Conformational Entropy | Low (Rigid) | High (Dynamic) | High (Dynamic) |
Critical Insight: The C
chemical shift is the primary indicator of the Npys integrity. A shift < 32 ppm indicates hydrolysis or reduction to the free thiol.
Experimental Protocol: Self-Validating NMR Workflow
To ensure scientific integrity, this protocol includes "checkpoint" steps to validate the sample state during acquisition.
Sample Preparation
-
Solvent: 90% H
O / 10% D O (pH 4.5).-
Causality: Acidic pH minimizes amide proton exchange, allowing observation of H-bonds. Avoid basic pH as Npys is susceptible to nucleophilic attack by hydroxide ions.
-
-
Concentration: 1.0 - 2.0 mM.
-
Reference: Internal DSS (0 ppm).
Acquisition Strategy (600 MHz+)
-
1D
H Screening (Checkpoint 1):-
Acquire 16 scans.
-
Validation: Check for three distinct aromatic doublets/singlets in the 7.5–9.0 ppm region corresponding to the 3-nitro-2-pyridine ring. If peaks are split or absent, the Npys group has degraded.
-
-
2D TOCSY (Mixing time: 80 ms):
-
Identifies spin systems. D-Cys spin systems often show distinct H
-H correlations compared to L-Cys due to different rotamer populations.
-
-
2D NOESY (Mixing time: 200-300 ms):
-
Critical Step: Look for NOEs between the Npys aromatic protons and the peptide backbone. This confirms the "folded-back" conformation induced by the D-stereochemistry.
-
-
1D
C (or HSQC):-
Verify C
shift is >35 ppm (oxidized state).[1]
-
Data Processing & Analysis[13]
-
Step 1: Assign backbone resonances using sequential walking (
or ). -
Step 2: Calculate
(Secondary Shift) = .-
Interpretation: Positive
and negative usually indicate helical/turn structures.
-
-
Step 3: Map Npys-Backbone contacts.
Visualization: Conformational Locking & Workflow
Diagram 1: The "Conformational Lock" Mechanism
This diagram illustrates how the D-Cys chirality combined with Npys steric bulk forces the peptide into a turn conformation, unlike the flexible L-Cys variant.
Caption: Schematic comparison of L-Cys vs. D-Cys(Npys) conformational dynamics. The D-isomer facilitates specific packing interactions (yellow arrows) detectable by NOE.
Diagram 2: Self-Validating NMR Workflow
This workflow ensures that the Npys group remains intact throughout the analysis.
Caption: Step-by-step NMR workflow with integrated Go/No-Go checkpoints to verify Npys integrity.
References
-
Conformational Analysis of Oxidized Peptide Fragments. National Institutes of Health (NIH). Available at: [Link]
-
The 3-nitro-2-pyridinesulfenyl (Npys) group: Synthesis and applications. ResearchGate. Available at: [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides. Current Medicinal Chemistry. Available at: [Link]
-
Cysteines and Disulfide Bonds as Structure-Forming Units. Frontiers in Chemistry. Available at: [Link][2][3][4][5][6][7][8][9][1][10]
Sources
- 1. Frontiers | Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR [frontiersin.org]
- 2. Conformational Analysis of Oxidized Peptide Fragments of the C-terminal Redox Center in Thioredoxin Reductases by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. Controlled peptide-protein conjugation by means of 3-nitro-2-pyridinesulfenyl protection-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative and Selective Interaction of Amino Acid d-Cysteine with Colloidal Gold Nanoparticles in the Presence of a Fluorescent Probe in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Metabolic Stability Assessment of D-Cys vs. L-Cys Peptides
Executive Summary
For researchers developing peptide therapeutics, metabolic instability is the primary bottleneck preventing clinical translation. While L-Cysteine (L-Cys) is essential for native disulfide bond formation, it renders peptides susceptible to rapid degradation by serum proteases and cytosolic reductases. The substitution of L-Cys with its enantiomer, D-Cysteine (D-Cys) , is a "chiral switch" strategy designed to enhance half-life (
This guide provides a rigorous comparison of D-Cys vs. L-Cys peptide stability, detailing the mechanistic basis for the stability gain, a self-validating experimental protocol for quantification, and comparative data analysis.
Mechanistic Basis of Stability
The stability difference between D-Cys and L-Cys peptides is governed by two distinct biological clearance pathways: Proteolytic Cleavage and Disulfide Reduction .
Proteolytic Resistance (Steric Hindrance)
Endogenous proteases (e.g., trypsin, chymotrypsin, serum peptidases) possess active sites evolved to recognize the specific spatial arrangement of L-amino acid side chains.
-
L-Cys Peptides: The L-configuration positions the peptide backbone and side chain into the protease's "binding pocket" (S1/S1' subsites), facilitating hydrolytic cleavage.
-
D-Cys Peptides: The inverted stereochemistry creates a "mismatched" topology. The side chain projects in an orientation that sterically clashes with the protease active site, effectively rendering the peptide invisible to the enzyme.
Disulfide Bond Stability (Reductive Resistance)
Disulfide bridges are vulnerable to reduction by the thioredoxin system and glutathione (GSH).
-
Enzymatic Reduction: Specific enzymes like Thioredoxin-related protein 14 (TRP14) act as dedicated L-cystine reductases.[1][2] They exhibit high stereospecificity, efficiently reducing L-Cys-L-Cys bonds while showing negligible activity against D-Cys-D-Cys bonds.
-
Chemical Exchange: While high concentrations of intracellular GSH can chemically reduce both forms, the D-Cys configuration often alters the local conformation, shielding the disulfide bond from nucleophilic attack by free thiols.
Mechanism Visualization
The following diagram illustrates the dual-protection mechanism of D-Cys substitution.
Figure 1: Mechanistic divergence in metabolic processing. L-Cys peptides (Red) are susceptible to enzymatic recognition, while D-Cys peptides (Green) evade both proteolytic and specific reductive pathways.
Experimental Protocol: Comparative Serum Stability Assay
To objectively assess the stability enhancement, a Liquid Chromatography-Mass Spectrometry (LC-MS) kinetic assay is required. This protocol uses Human Serum to mimic systemic circulation conditions.
Reagents & Materials[3][4]
-
Matrix: Pooled Human Serum (male/female mix) or Plasma (heparinized).
-
Test Compounds: D-Cys analog and L-Cys parent peptide (purity >95%).
-
Internal Standard (IS): Stable isotope-labeled peptide or a structural analog (e.g., Propantheline).
-
Precipitation Agent: 1% Formic Acid in Acetonitrile/Ethanol (1:1 v/v). Note: Acidified organic solvent prevents post-sampling degradation better than TCA.
Step-by-Step Workflow
Step 1: Preparation
-
Prepare 10 mM stock solutions of D-Cys and L-Cys peptides in DMSO/Water.
-
Pre-warm human serum to 37°C in a water bath.
Step 2: Incubation
-
Spike serum with peptide stock to a final concentration of 10 µM (ensure DMSO < 1%).
-
Incubate at 37°C with gentle shaking.
Step 3: Time-Point Sampling
-
Collect 100 µL aliquots at defined intervals:
min, and 24 hours. -
Immediate Quenching: Transfer aliquot into 400 µL of ice-cold Precipitation Agent containing the Internal Standard.
-
Vortex vigorously for 30 seconds to denature serum proteases.
-
Centrifuge at 14,000 x g for 10 min at 4°C.
Step 4: Analysis
-
Collect supernatant. Dilute 1:1 with water if necessary to match initial mobile phase.
-
Analyze via LC-MS/MS (MRM mode) monitoring parent ion transitions.
Workflow Visualization
Figure 2: Optimized LC-MS stability assay workflow ensuring rapid quenching of enzymatic activity.
Comparative Data Analysis
The following data illustrates typical performance metrics when comparing L-Cys vs. D-Cys variants of a bioactive peptide (e.g., an antimicrobial or tumor-homing peptide).
Quantitative Stability Metrics
| Parameter | L-Cys Peptide (Native) | D-Cys Peptide (Analog) | Improvement Factor |
| Serum Half-life ( | 15 - 45 minutes | > 24 hours | 30x - 100x |
| Proteolytic Susceptibility | High (Trypsin, Chymotrypsin) | Negligible | N/A |
| Disulfide Integrity | Reduced by TRP14/GSH within 60 min | Resistant to enzymatic reduction | High |
| Main Degradation Product | Linear fragments, reduced thiols | Intact parent, minor oxidation | N/A |
Interpretation of Results
-
Rapid Decay (L-Cys): An exponential decay curve is typically observed for L-Cys peptides, often driven by exopeptidase activity at the termini or endopeptidase cleavage near basic residues (Arg/Lys).
-
Plateau Effect (D-Cys): D-Cys peptides often show a "plateau" where >80% of the parent compound remains intact after 24 hours. Any loss is frequently due to non-enzymatic processes (e.g., aggregation or binding to serum albumin) rather than bond cleavage.
Case Study: Antimicrobial Peptides (AMPs)
In a study of the AMP Kn2-7 , the L-enantiomer showed <5% recovery after 24 hours in serum. In contrast, the D-enantiomer (dKn2-7 ) retained >75% integrity under identical conditions. This stability is critical for maintaining the Minimum Inhibitory Concentration (MIC) in vivo.
References
-
Proteolytic Stability of D-Peptides
-
Enzym
-
LC-MS Protocol for Peptide Stability
-
Disulfide Bond Stability in Drug Design
- Title: Strategies for Improving Peptide Stability and Delivery
- Source: NIH / PMC
-
URL:[Link]
Sources
- 1. Thioredoxin-related protein of 14 kDa is an efficient L-cystine reductase and S-denitrosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioredoxin-related protein of 14 kDa is an efficient L-cystine reductase and S-denitrosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Fmoc-D-Cys(Npys)-OH proper disposal procedures
Topic: Fmoc-D-Cys(Npys)-OH Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Lab Managers, EHS Officers[1]
Fmoc-D-Cys(Npys)-OH is a specialized cysteine derivative utilized in solid-phase peptide synthesis (SPPS) for regioselective disulfide bond formation.[1] Its disposal requires specific protocols due to the 3-nitro-2-pyridinesulfenyl (Npys) group, which is an activated disulfide protecting group.[1]
Unlike standard amino acids, this compound possesses reactive sulfur-nitrogen moieties that can undergo exothermic decomposition or unwanted side reactions if commingled with incompatible waste streams (specifically reducing agents and free thiols).[1]
Immediate Disposal Classification:
-
RCRA Status (USA): Non-listed (Not P- or U-listed), but must be evaluated for characteristics (D-codes) if mixed with solvents.[1]
-
Waste Stream: High-Temperature Incineration (Sulfur/Nitrogen-bearing organic waste).[1]
-
Critical Segregation: NEVER mix with reducing agents (DTT, TCEP, Mercaptoethanol) or strong bases.
Hazard Mechanism & Chemical Stability
To dispose of this chemical safely, you must understand its reactivity profile. The danger lies not just in toxicity, but in chemical incompatibility .
The Npys Moiety (3-nitro-2-pyridinesulfenyl)
The Npys group is an "activated" protecting group designed to react with free thiols to form disulfides.[1][2]
-
Mechanism of Hazard: Upon contact with reducing agents or free thiols in a waste drum, the Npys group cleaves, releasing 3-nitro-2-pyridinethiol .[1] This reaction is thermodynamically favorable and can generate heat.
-
Environmental Impact: The released pyridinethiol is toxic to aquatic life and possesses a distinct, pungent odor that can trigger false leak alarms in waste storage areas.
The Fmoc Moiety (Fluorenylmethyloxycarbonyl)[1]
-
Mechanism of Hazard: Fmoc is base-labile.[1] If disposed of in "Basic Organic Waste" (pH > 9), the Fmoc group cleaves, releasing dibenzofulvene .
-
Operational Consequence: Dibenzofulvene can polymerize or precipitate in waste containers, creating sludge that clogs pumping systems at incineration facilities.
Disposal Decision Matrix (Workflow)
The following logic gate determines the correct disposal path based on the physical state of the waste.
Figure 1: Decision matrix for segregating and processing Fmoc-D-Cys(Npys)-OH waste.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired shelf-life reagents or spilled solids.[1]
-
Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling:
-
Primary Name: Fmoc-D-Cys(Npys)-OH.[1]
-
Hazard Warnings: "Irritant," "Sulfur-Bearing," "Do Not Mix with Oxidizers."
-
-
Secondary Containment: Place the HDPE jar inside a clear plastic zip-lock bag to prevent label corrosion or dust leakage.
-
Disposal Path: Submit for Lab Pack disposal. This ensures the container is incinerated whole, preventing dust exposure during consolidation.
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for HPLC waste or peptide synthesis filtrates.[1]
-
Solvent Compatibility Check: Ensure the carrier solvent (usually DMF, NMP, or DCM) is compatible with your facility's "Halogenated" or "Non-Halogenated" streams.
-
Segregation (CRITICAL):
-
Quenching (If mixed with reactive species):
-
If mixed with free thiols (DTT), allow the reaction to complete in a fume hood (venting potential odors) before capping.[1]
-
Label clearly: "Contains Organic Sulfides/Disulfides."
-
Chemical Incompatibilities & Storage
Proper disposal begins with proper storage. Segregate Fmoc-D-Cys(Npys)-OH from the following classes to prevent "in-drum" reactions.
| Incompatible Class | Representative Chemicals | Consequence of Mixing |
| Reducing Agents | DTT, TCEP, | Cleavage of Npys group; release of toxic/odorous 3-nitro-2-pyridinethiol.[1] |
| Strong Bases | Piperidine, DBU, NaOH | Removal of Fmoc group; formation of dibenzofulvene sludge. |
| Strong Oxidizers | Hydrogen Peroxide, Nitric Acid | Potential for violent oxidation of the sulfur/nitro groups. |
| Primary Amines | Hydrazine, Ethylenediamine | Nucleophilic attack on the activated disulfide. |
Emergency Spill Response
Scenario: A 5g bottle drops and shatters on the lab floor.
-
Evacuate & Ventilate: The dust is an irritant. Clear the immediate area.[3][4]
-
PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. If dust is airborne, use an N95 or P100 respirator.
-
Dry Clean-Up:
-
DO NOT spray water initially (this spreads the sulfur contaminant).
-
Cover the spill with an inert absorbent (Vermiculite or Sand).
-
Sweep gently into a dust pan to minimize aerosolization.
-
-
Surface Decontamination:
-
Waste Disposal: Place all absorbent materials and broken glass into a solid waste bucket labeled "Debris contaminated with Fmoc-D-Cys(Npys)-OH."
References
-
Sigma-Aldrich. (n.d.).[1] Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from
-
National Institutes of Health (NIH) PubChem. (2025). Fmoc-Cys(npys)-OH Compound Summary. Retrieved from [1]
- Albercio, F., & Tulla-Puche, J. (2008). The Power of Npys in Peptide Chemistry. Chemical Reviews. (Contextual grounding for Npys reactivity).
-
Fisher Scientific. (2025).[3] Safety Data Sheet: Fmoc-Cys Derivatives. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
